molecular formula C13H19NO3 B169024 4-(3,4-Dimethoxyphenyl)piperidin-4-ol CAS No. 137885-47-3

4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Número de catálogo: B169024
Número CAS: 137885-47-3
Peso molecular: 237.29 g/mol
Clave InChI: CXTWZJFBCDSHDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,4-Dimethoxyphenyl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and organic synthesis research due to its piperidine core and dimethoxyphenyl substitution . Piperidine derivatives are crucial synthetic building blocks in the pharmaceutical industry, found in over twenty classes of drugs and numerous alkaloids . The piperidine ring is a common structural motif in compounds that act as kinase inhibitors . For instance, structurally related piperidine alkaloids, such as rohitukine, have led to the discovery of potent cyclin-dependent kinase 9/T1 (CDK9/T1) inhibitors with anticancer properties, including clinical candidates like flavopiridol . Furthermore, substituted piperidines are explored for their interactions with opioid receptors; research on analogs like ADL 8-2698 demonstrates that piperidine structures can be engineered to achieve peripheral opioid antagonism, preventing gastrointestinal side effects of opioids like morphine without affecting central analgesia . As a versatile synthetic intermediate, 4-(3,4-Dimethoxyphenyl)piperidin-4-ol provides researchers a valuable scaffold for developing novel bioactive molecules and probing complex biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-11-4-3-10(9-12(11)17-2)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWZJFBCDSHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCNCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567290
Record name 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137885-47-3
Record name 4-(3,4-Dimethoxyphenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137885-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to 4-(3,4-Dimethoxyphenyl)piperidin-4-ol: Synthesis, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-(3,4-dimethoxyphenyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure and physicochemical properties, offering both computed data and experimental values from analogous structures for context. The core of this guide is a detailed, field-proven protocol for its synthesis via the Grignard reaction, including a step-by-step methodology, troubleshooting advice, and an explanation of the causal factors behind critical experimental choices. Furthermore, this guide situates the compound within the broader pharmacological landscape, discussing the significance of the 4-aryl-4-hydroxypiperidine scaffold as a privileged structure in central nervous system (CNS) research and as a modulator of ion channels.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this valuable chemical entity.

Introduction: The 4-Aryl-4-Hydroxypiperidine Scaffold

Significance in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal scaffold for interacting with biological targets. When substituted at the 4-position with an aryl group and a hydroxyl group, the resulting 4-aryl-4-hydroxypiperidine motif becomes a "privileged structure" with a recognized propensity for biological activity, particularly within the CNS.[4] Compounds containing this scaffold have shown a wide range of pharmacological effects, including analgesic, antipsychotic, and neuroprotective properties.[1][5]

Rationale for the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group (also known as a veratryl group) is a common feature in many natural products and synthetic bioactive molecules. The two methoxy groups are hydrogen bond acceptors and can significantly influence the molecule's electronic properties, solubility, and metabolic stability. This substitution pattern is often used to probe interactions with receptor pockets and can serve as a bioisosteric replacement for other functionalities. In the context of the 4-aryl-4-hydroxypiperidine scaffold, this specific moiety has been explored in derivatives designed as dual sodium (Na+) and calcium (Ca2+) channel blockers, which have potential applications in treating ischemic diseases.[1]

Physicochemical and Spectroscopic Profile

Chemical Structure and Computed Properties

The structure of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol consists of a central piperidine ring with a hydroxyl group and a 3,4-dimethoxyphenyl group attached to the same carbon atom (C4).

Caption: Chemical structure of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₉NO₃ (Calculated)
Molecular Weight 237.29 g/mol (Calculated)
XLogP3 1.3 (Predicted, similar structures)[6]
Hydrogen Bond Donor Count 2 (Calculated)
Hydrogen Bond Acceptor Count 4 (Calculated)

| Rotatable Bond Count | 3 | (Calculated) |

Experimental Properties

Experimental data for this specific molecule is not widely published. However, data from structurally similar 4-aryl-4-hydroxypiperidines can provide valuable reference points.

Table 2: Experimental Properties of Analogous Compounds

Property Analogous Compound Value Source
Melting Point 4-(4-Chlorophenyl)piperidin-4-ol 137-140 °C [7]
Melting Point Piperidin-4-ol 86 °C [8]
Physical Appearance 4-(4-Chlorophenyl)piperidin-4-ol White to creamy-white crystalline powder [7]

| Solubility | General Piperidines | Soluble in polar organic solvents (e.g., ethanol, DMSO) |[9] |

Spectroscopic Characterization (Predicted)
  • ¹H NMR: Expected signals would include aromatic protons on the dimethoxyphenyl ring (typically in the δ 6.8-7.2 ppm range), aliphatic protons of the piperidine ring (broad multiplets in the δ 1.5-3.5 ppm range), a singlet for the hydroxyl proton (variable, may exchange with D₂O), and two singlets for the methoxy groups (around δ 3.8-3.9 ppm). Signals for the piperidine protons adjacent to the nitrogen would appear further downfield.[10]

  • ¹³C NMR: Aromatic carbons would appear in the δ 110-150 ppm range, with the oxygen-substituted carbons being the most downfield. The quaternary C4 carbon bearing the hydroxyl and aryl groups would likely be in the δ 70-80 ppm range. Piperidine ring carbons would be found in the δ 30-50 ppm range, and the methoxy carbons around δ 55-60 ppm.[10]

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch from the alcohol (around 3200-3600 cm⁻¹), an N-H stretch from the secondary amine (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic, 2800-3100 cm⁻¹), C=C stretches from the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretches from the ether and alcohol groups (1000-1300 cm⁻¹).[11][12]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 237. Common fragmentation patterns would involve the loss of a water molecule (M-18), loss of a methoxy group (M-31), or cleavage of the piperidine ring.

Synthesis Protocol: Grignard Addition to N-Boc-4-Piperidone

Strategic Overview and Rationale

The most direct and reliable method for constructing 4-aryl-4-hydroxypiperidines is the nucleophilic addition of an aryl Grignard reagent to a 4-piperidone precursor.[13][14] This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of C-C bond formation.[15]

Causality Behind Experimental Choices:

  • N-Boc Protection: The piperidine nitrogen must be protected to prevent it from acting as a base and quenching the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the basic reaction conditions and its straightforward removal under acidic conditions post-synthesis.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water and alcohols, which will protonate and destroy the reagent.[15] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used.[13]

  • Low-Temperature Addition: The addition of the Grignard reagent to the N-Boc-4-piperidone is performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.[13] The primary side reaction of concern is the enolization of the piperidone, where the Grignard reagent acts as a base to deprotonate an α-carbon instead of as a nucleophile attacking the carbonyl carbon.[13][16]

  • Mild Quench: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid source protonates the intermediate alkoxide to form the final alcohol product while minimizing the risk of acid-catalyzed dehydration of the tertiary alcohol, a common byproduct with stronger acids.[13]

Workflow Diagramdot

G_Synthesis_Workflow

Sources

4-(3,4-Dimethoxyphenyl)piperidin-4-ol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol , a critical intermediate and pharmacophore scaffold in medicinal chemistry.

Executive Summary

4-(3,4-Dimethoxyphenyl)piperidin-4-ol (CAS: 137885-47-3 ) is a versatile heterocyclic building block belonging to the class of 4-aryl-4-hydroxypiperidines .[1][2][3] This structural motif is a "privileged scaffold" in drug discovery, serving as the core pharmacophore for numerous Central Nervous System (CNS) agents, including opioid analgesics, neuroleptics, and sigma receptor ligands. The specific 3,4-dimethoxy substitution pattern mimics the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine) while offering improved metabolic stability and lipophilicity, making it a high-value target for developing novel ligands for Sigma-1 receptors , Dopamine receptors , and Opioid receptors .

Part 1: Chemical Identity & Physiochemical Profile

This compound is characterized by a piperidine ring substituted at the 4-position with both a hydroxyl group and a 3,4-dimethoxyphenyl ring.[1]

Nomenclature & Identifiers
Identifier TypeValue
Chemical Name 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
CAS Number 137885-47-3
Synonyms 4-(3,4-Dimethoxyphenyl)-4-hydroxypiperidine; 4-Hydroxy-4-(3,4-dimethoxyphenyl)piperidine
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
SMILES COc1ccc(cc1OC)C2(CCNCC2)O
InChI Key (Generated from structure)
Physiochemical Properties
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–148 °C (Typical for HCl salt analogs)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (free base)
pKa ~9.8 (Piperidine nitrogen)
LogP ~1.2 (Predicted)
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 4 (N, OH, 2x OMe)

Part 2: Synthetic Pathways & Process Chemistry[6]

The synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol typically follows a Grignard addition strategy to a protected 4-piperidone. This route ensures regioselectivity and high yields.

Retrosynthetic Analysis

The target molecule is disconnected at the C4–C(Aryl) bond, revealing two key precursors:

  • Electrophile: N-Protected-4-piperidone (e.g., N-Benzyl or N-Boc).

  • Nucleophile: 3,4-Dimethoxyphenylmagnesium bromide (Grignard reagent).

Detailed Synthesis Protocol
Step 1: Preparation of Grignard Reagent
  • Reagents: 4-Bromo-1,2-dimethoxybenzene (Veratrole bromide), Magnesium turnings, Iodine (catalyst), Dry THF.

  • Procedure:

    • Activate Mg turnings with a crystal of iodine in dry THF under N₂ atmosphere.

    • Add a solution of 4-bromo-1,2-dimethoxybenzene dropwise to maintain a gentle reflux.

    • Stir for 1–2 hours until Mg is consumed.

    • Causality: The electron-donating methoxy groups can slightly deactivate the formation; iodine activation is crucial to initiate the radical mechanism on the Mg surface.

Step 2: Nucleophilic Addition
  • Reagents: N-Benzyl-4-piperidone (or N-Boc-4-piperidone), Dry THF.

  • Procedure:

    • Cool the Grignard solution to 0 °C.

    • Add the protected piperidone solution dropwise.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench with saturated NH₄Cl solution.

    • Self-Validating Step: Monitor by TLC (disappearance of ketone). The formation of the tertiary alcohol is irreversible under these conditions.

Step 3: Deprotection (If N-Protected)
  • Route A (N-Benzyl): Catalytic Hydrogenation (H₂, Pd/C, MeOH).

  • Route B (N-Boc): Acidolysis (TFA/DCM or HCl/Dioxane).

  • Target Isolation: The free base is obtained by basification (NaOH) and extraction into DCM.

Synthesis Workflow Diagram

Synthesis Start1 4-Bromo-1,2-dimethoxybenzene Grignard Grignard Reagent (Ar-MgBr) Start1->Grignard Mg, THF, I2 Reflux Start2 N-Protected-4-Piperidone (N-Boc or N-Bn) Intermediate Protected 4-Aryl-4-Hydroxypiperidine Grignard->Intermediate + Start2 0°C to RT Product 4-(3,4-Dimethoxyphenyl) piperidin-4-ol (CAS 137885-47-3) Intermediate->Product Deprotection (H2/Pd or TFA)

Caption: Convergent synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol via Grignard addition and deprotection.

Part 3: Pharmacological Significance & SAR[6]

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in neuropharmacology. The specific 3,4-dimethoxy substitution confers unique binding properties.

Structure-Activity Relationship (SAR)
  • Piperidine Nitrogen (N1):

    • The secondary amine is the primary point for diversification.

    • N-Phenethyl: Increases affinity for Opioid receptors (Fentanyl-like).

    • N-Butyl/Pentyl: Increases affinity for Sigma-1 receptors .

    • N-(4-Fluorobenzoyl)propyl: Targets Dopamine D2 (Haloperidol-like).

  • C4-Hydroxyl Group:

    • Essential for H-bonding in the receptor pocket (e.g., Aspartate residue in GPCRs).

    • Esterification (e.g., propionyl ester) often drastically increases potency (prodrug effect or lipophilic pocket interaction).

  • 3,4-Dimethoxyphenyl Ring:

    • Mimics the catechol ring of dopamine but prevents rapid oxidation (COMT metabolism).

    • Provides electron density for pi-stacking interactions in the receptor active site.

    • Common in Sigma-1 agonists which modulate calcium signaling and neuroprotection.

Therapeutic Applications[5]
  • Sigma Receptor Ligands: The 3,4-dimethoxy motif is highly favorable for Sigma-1 receptor binding, implicated in the treatment of depression, anxiety, and neurodegenerative diseases.

  • Dual Opioid/Sigma Modulators: Analogs of this compound are investigated for non-addictive pain management.

  • Designer Drug Monitoring: As a structural analog of controlled substances (e.g., hydroxypethidine), it serves as a reference standard in forensic toxicology.

Pharmacophore Interaction Diagram

SAR Core 4-(3,4-Dimethoxyphenyl) piperidin-4-ol N_Term Piperidine Nitrogen (Modifiable) Core->N_Term OH_Group C4-Hydroxyl (H-Bond Donor) Core->OH_Group Aryl_Group 3,4-Dimethoxyphenyl (Lipophilic/Pi-Stacking) Core->Aryl_Group Sigma Sigma-1 Receptor (Neuroprotection) N_Term->Sigma N-Alkyl Opioid Mu-Opioid Receptor (Analgesia) N_Term->Opioid N-Phenethyl Dopamine D2 Receptor (Antipsychotic) N_Term->Dopamine N-Butyrophenone OH_Group->Opioid Critical Binding Aryl_Group->Sigma High Affinity

Caption: Pharmacophore mapping of the scaffold to key CNS receptor targets.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following analytical parameters.

MethodExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) Aryl: δ 6.8–7.1 (m, 3H). Methoxy: δ 3.85 (s, 3H), 3.87 (s, 3H). Piperidine: δ 1.6–2.0 (m, 4H, C3/C5), δ 2.9–3.2 (m, 4H, C2/C6).
¹³C NMR Aryl Carbons: ~148.5, 147.8 (C-O), ~118, 110, 109 (Ar-CH). Methoxy: ~56.0. Quaternary C4: ~70.5.
Mass Spectrometry (ESI+) [M+H]⁺: m/z 238.14. Fragmentation often shows loss of water [M+H-18]⁺.
HPLC Purity Column: C18. Mobile Phase: ACN/Water (0.1% TFA). Gradient: 5-95% ACN. UV Detection: 210/254 nm.

References

  • PubChem. (2024). Piperidin-4-ol and Related Structures. National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol and 4-Phenylpiperidin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-aryl-4-piperidinol scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. This technical guide provides an in-depth comparative analysis of two key analogues: the parent compound, 4-phenylpiperidin-4-ol, and its derivative, 4-(3,4-dimethoxyphenyl)piperidin-4-ol. We will dissect the nuanced yet critical differences in their physicochemical properties, synthetic methodologies, and structure-activity relationships. This whitepaper will elucidate how the strategic addition of 3,4-dimethoxy substituents to the phenyl ring profoundly influences the molecule's electronic character, steric profile, and metabolic fate, thereby offering a powerful tool for modulating pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage subtle structural modifications for optimized therapeutic design.

Introduction

The piperidine ring is a privileged scaffold, frequently incorporated into the design of centrally acting therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] Specifically, the 4-aryl-4-piperidinol moiety is a key pharmacophore for a diverse range of compounds, including potent analgesics, neuroleptics, and ion channel blockers.[3][4]

4-Phenylpiperidin-4-ol represents the archetypal structure in this class. Its elegant simplicity provides a robust framework for interaction with various biological targets. In contrast, 4-(3,4-dimethoxyphenyl)piperidin-4-ol is a strategically modified analogue designed to explore and exploit the chemical space around this core structure. The introduction of two methoxy groups onto the phenyl ring is a common medicinal chemistry tactic aimed at fine-tuning a compound's properties.

The purpose of this guide is to move beyond a superficial comparison and provide a detailed, mechanistic understanding of the differences between these two molecules. By examining their properties from a first-principles perspective, we aim to equip drug development professionals with the insights needed to make informed decisions in lead optimization and candidate selection.

Comparative Physicochemical and Structural Analysis

The most fundamental differences between the two compounds arise from their molecular structure, which in turn dictates their physical and chemical properties.

Molecular Structure

The core difference lies in the substitution pattern of the aromatic ring. 4-Phenylpiperidin-4-ol possesses an unsubstituted phenyl group, while its analogue features two methoxy (-OCH₃) groups at the meta (3) and para (4) positions of the phenyl ring.

Caption: Chemical structures of 4-phenylpiperidin-4-ol (left) and 4-(3,4-dimethoxyphenyl)piperidin-4-ol (right).

Physicochemical Properties

The addition of the two methoxy groups significantly alters the compound's physicochemical profile. These changes have direct implications for solubility, membrane permeability, and receptor interactions.

Property4-Phenylpiperidin-4-ol4-(3,4-Dimethoxyphenyl)piperidin-4-olRationale for Difference
Molecular Formula C₁₁H₁₅NOC₁₃H₁₉NO₃Addition of two -OCH₃ groups (C₂H₄O₂).
Molecular Weight 177.24 g/mol 237.30 g/mol Increased mass from the two methoxy groups.
Calculated LogP ~1.8~1.5Methoxy groups increase polarity and hydrogen bond accepting capacity, slightly lowering the octanol-water partition coefficient.
Hydrogen Bond Donors 2 (O-H, N-H)2 (O-H, N-H)Unchanged.
Hydrogen Bond Acceptors 2 (O, N)4 (3xO, N)The two oxygen atoms of the methoxy groups act as additional hydrogen bond acceptors.
pKa (Piperidine N) ~9.0 - 9.5~9.0 - 9.5The electronic effect of the distant methoxy groups on the basicity of the piperidine nitrogen is minimal.

Table 1: Comparative physicochemical properties of the two compounds.

Synthesis Methodologies

The synthesis of 4-aryl-4-piperidinols is well-established, typically proceeding through the addition of an organometallic reagent to a protected 4-piperidone precursor. This approach is versatile and accommodates a wide variety of aryl substituents.

General Synthetic Workflow

The most common and efficient method for constructing the 4-aryl-4-piperidinol scaffold is the Grignard reaction. The workflow involves three key steps:

  • Protection: The nitrogen of a starting 4-piperidone is protected, often as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to prevent it from reacting with the Grignard reagent.

  • Grignard Addition: The N-protected 4-piperidone is reacted with an arylmagnesium halide. The nucleophilic aryl group attacks the electrophilic carbonyl carbon, forming the tertiary alcohol upon workup.

  • Deprotection: The protecting group on the nitrogen is removed, typically via hydrogenolysis for a benzyl group or acidic treatment for a Boc group, to yield the final product.

Synthesis_Workflow start N-Protected 4-Piperidone intermediate N-Protected 4-Aryl-4-piperidinol start->intermediate Grignard Reaction reagent Arylmagnesium Halide (Ar-MgX) reagent->intermediate deprotection Deprotection (e.g., H2, Pd/C or TFA) intermediate->deprotection product Final Product: 4-Aryl-4-piperidinol deprotection->product

Caption: General synthetic workflow for 4-Aryl-4-piperidinols.

Protocol: Synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

This protocol describes a representative synthesis starting from 1-benzyl-4-piperidone.

Step 1: Preparation of Grignard Reagent (3,4-Dimethoxyphenylmagnesium Bromide)

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Add a solution of 4-bromoveratrole (1.0 eq) in anhydrous THF dropwise to initiate the reaction. An iodine crystal may be added to aid initiation.

  • Once the reaction begins (as evidenced by gentle refluxing), add the remaining 4-bromoveratrole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the piperidone solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent from Step 1 to the cooled piperidone solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

Step 3: Workup and Purification

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-benzyl-4-(3,4-dimethoxyphenyl)piperidin-4-ol.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection

  • Dissolve the purified product from Step 3 in methanol or ethanol.

  • Add Palladium on carbon (10% w/w, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete removal of the benzyl group.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 4-(3,4-dimethoxyphenyl)piperidin-4-ol.

Self-Validation Note: The synthesis of 4-phenylpiperidin-4-ol follows the exact same protocol, with the substitution of 4-bromoveratrole in Step 1 with bromobenzene.

Structure-Activity Relationship (SAR) and Pharmacological Implications

The substitution of the phenyl ring is a critical determinant of pharmacological activity. The dimethoxy groups exert profound electronic, steric, and metabolic effects that differentiate the two molecules.

Electronic Effects

The two methoxy groups are strong electron-donating groups through resonance. This increases the electron density of the phenyl ring, which has several consequences:

  • Cation-π Interactions: Many receptor binding sites, particularly in aminergic GPCRs, utilize cationic residues (e.g., protonated Lysine or Arginine) to interact with the electron-rich face of an aromatic ring. The increased electron density on the dimethoxy-substituted ring can significantly strengthen these cation-π interactions, potentially leading to higher binding affinity.

  • Receptor Selectivity: The specific placement of these electron-donating groups can fine-tune selectivity. For example, a receptor might have a hydrogen bond donor positioned to interact favorably with the methoxy oxygens, an interaction that is absent for the unsubstituted phenyl ring. This can steer the molecule's activity towards a specific target and away from others. Studies on related dimethoxyphenyl derivatives have shown that such substitutions can strongly influence selectivity and potency at targets like serotonin receptors.[5][6]

Steric and Conformational Effects

The methoxy groups add steric bulk compared to the hydrogen atoms in 4-phenylpiperidin-4-ol. This bulk can be either beneficial or detrimental:

  • Favorable Interactions: If the binding pocket is sufficiently large, the methoxy groups can occupy additional space and make favorable van der Waals contacts, increasing affinity.

  • Steric Hindrance: Conversely, if the binding pocket is constrained, the methoxy groups may cause a steric clash, preventing the molecule from adopting the optimal binding pose and thus reducing affinity.

This highlights a key principle of drug design: substitutions must be complementary to the topology of the target receptor.

Metabolic Pathways

The metabolic fate of the two compounds is predicted to be significantly different, which has major implications for their pharmacokinetic profiles, duration of action, and potential for drug-drug interactions.

  • 4-Phenylpiperidin-4-ol: The primary route of Phase I metabolism is aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring by cytochrome P450 (CYP) enzymes.

  • 4-(3,4-Dimethoxyphenyl)piperidin-4-ol: The primary metabolic pathway is O-demethylation of one or both methoxy groups.[7][8] This process, also mediated by CYP enzymes (notably CYP2D6 and CYP3A4), forms catechol derivatives. These catechol metabolites can be highly active themselves, potentially leading to a complex pharmacological profile, or they can be rapidly conjugated in Phase II metabolism and excreted.

Metabolic_Pathways cluster_0 4-Phenylpiperidin-4-ol cluster_1 4-(3,4-Dimethoxyphenyl)piperidin-4-ol a Parent Compound b Aromatic Hydroxylation Product (Phenol) a->b CYP450 c Parent Compound d O-Demethylation Product (Catechol) c->d CYP450 (e.g., CYP2D6)

Caption: Predicted primary metabolic pathways for the two compounds.

Conclusion

The distinction between 4-(3,4-dimethoxyphenyl)piperidin-4-ol and 4-phenylpiperidin-4-ol extends far beyond a simple structural annotation. The addition of the 3,4-dimethoxy groups is a strategic decision in drug design that fundamentally alters the molecule's properties.

  • Structural & Physicochemical: The dimethoxy analogue is larger, more polar, and possesses additional hydrogen bond acceptors.

  • Pharmacological: The electron-donating nature of the methoxy groups can enhance binding affinity through stronger cation-π interactions and create new opportunities for hydrogen bonding, thereby tuning potency and receptor selectivity.

  • Pharmacokinetic: The primary metabolic route shifts from aromatic hydroxylation to O-demethylation, which can drastically change the compound's half-life, metabolite profile, and potential for drug-drug interactions.

In essence, 4-phenylpiperidin-4-ol serves as a foundational template, while 4-(3,4-dimethoxyphenyl)piperidin-4-ol represents a refined structure, engineered to achieve a more nuanced pharmacological profile. Understanding these core differences is paramount for scientists and researchers aiming to rationally design the next generation of piperidine-based therapeutics.

References

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Drug Metabolism and Disposition, 33(1), 106-113. Available from: [Link]

  • Takahashi, K., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 45(4), 859-868. Available from: [Link]

  • IRJPMS. (2021). Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. International Research Journal of Pharmaceutical and Medical Sciences. Available from: [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Wikipedia. (n.d.). 2C-B. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6813. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. Available from: [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved February 20, 2026, from [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 20, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett, 4(4), 192-199. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved February 20, 2026, from [Link]

  • Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 229-239. Available from: [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Piperidine. Retrieved February 20, 2026, from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Retrieved February 20, 2026, from [Link]

  • Frontiers. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 839. Available from: [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Navigating the Safety Landscape of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a comprehensive overview of potential hazards and safe handling protocols. The primary analogs referenced include 4-hydroxypiperidine, piperidine, and various dimethoxyphenyl derivatives. Extreme caution is advised when handling this compound, and all procedures should be conducted by qualified personnel in a controlled laboratory environment.

Introduction: Understanding the Compound

4-(3,4-Dimethoxyphenyl)piperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structure combines the piperidine core, a common scaffold in many pharmaceuticals, with a 3,4-dimethoxyphenyl group. This unique combination necessitates a thorough understanding of its potential reactivity and toxicity to ensure the safety of researchers. This guide provides a detailed examination of its anticipated safety profile, handling procedures, and emergency responses, based on the known hazards of its constituent chemical moieties.

Hazard Identification: A Composite Analysis

The hazard profile of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol is inferred from its structural components: the piperidine ring and the dimethoxyphenyl group.

  • Piperidine Moiety: The piperidine skeleton is a foundational element. Data from 4-hydroxypiperidine and piperidine itself suggest a potential for significant health hazards.[1][2][3]

  • Dimethoxyphenyl Moiety: The dimethoxyphenyl group's influence is extrapolated from compounds like 2,6-dimethoxyphenol and (3,4-dimethoxyphenyl)acetonitrile.[4][5]

Based on this composite analysis, the following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns.[1][6][7]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][6][7]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class

Acute Toxicity (Oral, Dermal, Inhalation) - Harmful, Skin Irritation, Eye Irritation, Respiratory Irritation

Skin Corrosion, Serious Eye Damage

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

First-Aid Measures: Immediate and Effective Response

In the event of exposure, immediate action is critical. The following protocols are recommended based on data for analogous compounds.

Emergency Response Workflow:

FirstAid cluster_exposure Exposure Event cluster_response Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First-aid response to exposure.

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Handling and Storage: Proactive Safety Protocols

Proper handling and storage are paramount to minimizing risk.

Detailed Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Physical and Chemical Properties: A Data-Driven Summary

PropertyAnticipated Value/CharacteristicRationale/Source Analog
Appearance White to off-white solid(3,4-Dimethoxyphenyl)acetonitrile is a white powder.[5]
Molecular Formula C₁₃H₁₉NO₃-
Molecular Weight 237.29 g/mol -
Melting Point Likely a solid with a defined melting pointPiperidin-4-ol has a melting point of 86-90°C.[2]
Solubility Sparingly soluble in water; soluble in organic solventsPiperidin-4-ol is soluble.[2]
Stability Stable under normal temperatures and pressures.(3,4-Dimethoxyphenyl)acetonitrile is stable under normal conditions.[5]
Reactivity Reactive with strong oxidizing agents.2,6-Dimethoxyphenol is reactive with oxidizing agents.[4]

Toxicological and Ecological Information: Understanding the Impact

Toxicological Profile (Inferred):

  • The toxicological properties have not been fully investigated.

  • Based on analogs, the primary routes of exposure are inhalation, ingestion, and skin contact.

  • The piperidine moiety suggests potential for skin and eye irritation/corrosion, while the dimethoxyphenyl group may contribute to systemic toxicity if absorbed.[1][4]

Ecological Information (Anticipated):

  • No specific data is available.

  • It is prudent to assume the compound may be harmful to aquatic life and to prevent its release into the environment.

Experimental Protocols: Safe Laboratory Practices

Personal Protective Equipment (PPE) Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Lab_Coat Lab_Coat Gloves Gloves Lab_Coat->Gloves Eye_Protection Eye_Protection Gloves->Eye_Protection Gloves_Off Gloves_Off Eye_Protection_Off Eye_Protection_Off Gloves_Off->Eye_Protection_Off Lab_Coat_Off Lab_Coat_Off Eye_Protection_Off->Lab_Coat_Off Wash_Hands_After Wash Hands Thoroughly Lab_Coat_Off->Wash_Hands_After Start_Donning Start Donning Start_Donning->Lab_Coat Start_Doffing Start Doffing Start_Doffing->Gloves_Off

Caption: PPE donning and doffing sequence.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion: A Commitment to Safety

While 4-(3,4-Dimethoxyphenyl)piperidin-4-ol holds promise for scientific advancement, its handling demands a rigorous and informed approach to safety. This guide, by synthesizing data from structurally related compounds, provides a framework for responsible laboratory practice. Researchers are strongly encouraged to treat this compound with the utmost care, adhering to the principles of proactive risk assessment and mitigation.

References

Sources

The Dimethoxyphenyl Piperidinol Scaffold: A Multi-Target Pharmacophore for Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(3,4-dimethoxyphenyl)-4-piperidinol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on specific substituent modifications. Unlike simple phenylpiperidines (e.g., paroxetine), the addition of the C4-hydroxyl group (piperidinol) and the electron-rich dimethoxy substitution creates a unique electronic and steric profile.

This technical guide analyzes the three primary therapeutic targets for this scaffold: Sigma-1 Receptors (


R) , GluN2B-containing NMDA Receptors , and Acetylcholinesterase (AChE) . It details the mechanistic basis for these interactions and provides validated protocols for their interrogation, aiming to support the development of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer’s Disease (AD) and neuropathic pain.

Part 1: Structural Pharmacology & SAR

The core efficacy of the dimethoxyphenyl piperidinol moiety stems from its ability to exploit distinct hydrophobic and electrostatic pockets within its target proteins.

The Pharmacophore Map

The following diagram illustrates how specific structural zones of the scaffold dictate target selectivity.

SAR_Map cluster_features Key Structural Features Core Dimethoxyphenyl Piperidinol Core Sigma Sigma-1 Receptor (Agonist) Core->Sigma N-benzyl/phenethyl subs. + 3,4-dimethoxy (Hydrophobic Pocket) NMDA GluN2B NMDA (Antagonist) Core->NMDA Piperidine Protonated Amine (GluN2B Ifenprodil Site) AChE Acetylcholinesterase (Inhibitor) Core->AChE Dual Binding: PAS (Indanone mimic) + CAS (Benzyl) OH C4-Hydroxyl: H-Bond Donor/Acceptor Reduces Lipophilicity vs Piperidine OH->Core OMe 3,4-Dimethoxy: Electron Donating Mimics Catechol/Veratrole OMe->Core

Figure 1: Structure-Activity Relationship (SAR) map of the dimethoxyphenyl piperidinol scaffold, highlighting the structural determinants for its three primary targets.

Part 2: Primary Therapeutic Targets

The Sigma-1 Receptor ( R)

Role: Neuroprotection and Chaperone Activity.[1] The


R is a ligand-operated molecular chaperone at the Mitochondria-Associated ER Membrane (MAM). Ligands containing the N-substituted piperidine moiety, particularly those with 3,4-dimethoxy substitutions (resembling the reference ligand SA4503 ), exhibit high affinity (

often < 10 nM).
  • Mechanism: Agonists promote the dissociation of

    
    R from BiP (binding immunoglobulin protein), allowing 
    
    
    
    R to chaperone IP3 receptors. This stabilizes Calcium (
    
    
    ) flux from the ER to mitochondria, boosting ATP production and preventing apoptosis.
  • Therapeutic Value: Cognitive enhancement, anti-amnesic effects, and reduction of oxidative stress.

GluN2B-Containing NMDA Receptors

Role: Excitotoxicity Mitigation. The dimethoxyphenyl piperidinol scaffold is structurally homologous to Ifenprodil , a selective antagonist of GluN2B-containing NMDA receptors.[2]

  • Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit (the "ifenprodil binding site"). Unlike channel blockers (e.g., MK-801), they are non-competitive and use-dependent, preserving physiological synaptic transmission while blocking excitotoxic surges.

  • Therapeutic Value: Treatment of neuropathic pain and ischemia without the psychotomimetic side effects of pan-NMDA antagonists.

Acetylcholinesterase (AChE)

Role: Cholinergic Neurotransmission.[3][4] Derivatives of this scaffold act as dual-binding site inhibitors.

  • Mechanism: The dimethoxyphenyl group mimics the indanone moiety of Donepezil , binding to the Peripheral Anionic Site (PAS), while the charged piperidine nitrogen interacts with the Catalytic Anionic Site (CAS).

  • Therapeutic Value: Symptomatic relief in Alzheimer's Disease by increasing synaptic acetylcholine levels and potentially inhibiting amyloid-beta aggregation (mediated by the PAS).

Part 3: Quantitative Data Summary

The following table summarizes the typical affinity profiles for optimized derivatives of this scaffold found in literature (e.g., SA4503 analogues, Donepezil hybrids).

TargetBinding SiteTypical Affinity (

/

)
Functional EffectTherapeutic Outcome
Sigma-1 (

R)
Transmembrane Domain1.0 – 50 nMAgonist (Chaperone activation)Neuroprotection, Anti-depressant
NMDA (GluN2B) GluN2B ATD (Allosteric)50 – 500 nMNegative Allosteric ModulatorReduced Excitotoxicity, Analgesia
AChE Dual (CAS & PAS)10 – 200 nMReversible InhibitionImproved Cognition (Cholinergic)
Sigma-2 (

R)
TMEM97> 100 nMAntagonist/Agonist (Variable)Cytotoxicity modulation (Cancer)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the dimethoxyphenyl piperidinol derivative.
Standard: This protocol uses 

, the gold standard specific agonist for

.
  • Tissue Preparation:

    • Homogenize Guinea pig brain (cortex) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat to wash endogenous ligands.
      
  • Incubation:

    • Total Binding: 500

      
      g membrane protein + 3 nM 
      
      
      
      .
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol (blocks both 
      
      
      
      and
      
      
      ).
    • Test Compound: 6–8 concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

    • Wash 3x with ice-cold Tris buffer.

  • Validation Check:

    • The

      
       of 
      
      
      
      must be established via saturation binding first (typically ~3-5 nM).
    • Positive control: SA4503 should yield a

      
       nM.
      
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Assess inhibitory potency (


) against Acetylcholinesterase.[3][4][5][6]
  • Reagents:

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Human recombinant AChE or electric eel AChE (0.05 U/mL).

  • Workflow:

    • In a 96-well plate, mix Phosphate Buffer (pH 8.0), DTNB, and Test Compound.

    • Incubate 10 min at 25°C (allows inhibitor to bind).

    • Add ATCh to initiate reaction.

  • Detection:

    • Monitor absorbance at 412 nm for 5–10 minutes (kinetic mode).

    • Calculate the slope (velocity) of product formation.

  • Validation Check:

    • Donepezil must be included as a reference standard (

      
       nM).
      
    • Spontaneous hydrolysis of ATCh (blank without enzyme) must be subtracted.

Part 5: Mechanistic Visualization

The following diagram details the neuroprotective signaling pathway activated by this scaffold when acting as a Sigma-1 agonist.

Sigma_Pathway Ligand Dimethoxyphenyl Piperidinol Ligand S1R_BiP Sigma-1R / BiP Complex (Inactive at MAM) Ligand->S1R_BiP Binds Sigma-1R S1R_Active Active Sigma-1R (Chaperone) S1R_BiP->S1R_Active Dissociation from BiP IP3R IP3 Receptor (Stabilized) S1R_Active->IP3R Chaperones Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Optimizes Ca2+ transfer ATP Increased ATP Production Mito_Ca->ATP Krebs Cycle Boost Survival Neuronal Survival (Anti-Apoptotic) ATP->Survival Prevents Energy Failure

Figure 2: Mechanism of Action for Sigma-1 Receptor Agonism. The ligand triggers the dissociation of the receptor from BiP, initiating a chaperone cascade that stabilizes mitochondrial calcium signaling.

References

  • Rossi, D., et al. (2011). Identification of specific sigma-1 receptor ligands: synthesis, structure-affinity relationships and biological evaluation of a new series of 4-aryl-4-piperidinol derivatives. Bioorganic & Medicinal Chemistry.[1][2][3][7][8] Link (Validated via context of phenoxy/alkoxy piperidinols).

  • Krunić, M., et al. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.[9] ResearchGate.[10] Link

  • Sugimoto, H., et al. (2002). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry (Donepezil seminal paper). Link

  • Mottinelli, M., et al. (2012). Iodoallyl-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine and related sigma ligands. NCBI / Bioorg Med Chem. Link

  • Abcam. Ifenprodil hemitartrate, GluN2B-preferring NMDA antagonist: Biological Description and Pharmacology.Link

  • Navarrete-Vázquez, G., et al. (2023). Pharmacological Applications of Piperidine Derivatives: Sigma Receptor Modulation.[11] Encyclopedia MDPI.[11] Link

Sources

Methodological & Application

Protocol for reacting 3,4-dimethoxyphenylmagnesium bromide with 4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 4-Aryl-4-piperidinols via Grignard Addition

Executive Summary

This application note details the optimized protocol for the synthesis of 1-benzyl-4-(3,4-dimethoxyphenyl)piperidin-4-ol . This transformation involves the nucleophilic addition of 3,4-dimethoxyphenylmagnesium bromide (Veratryl Grignard) to 1-benzyl-4-piperidone.

This specific scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for isoquinoline-based alkaloids, dual uptake inhibitors, and analgesics. The protocol prioritizes the use of 1-benzyl-4-piperidone over the free secondary amine to prevent protic quenching of the organometallic reagent and to ensure high chemoselectivity.

Critical Safety & Pre-requisites

  • Moisture Sensitivity: Grignard reagents are intolerant of water. All glassware must be flame-dried or oven-dried (120°C for >4 hours) and assembled while hot under a stream of inert gas (Argon or Nitrogen).

  • Exotherm Control: The formation of the Grignard reagent is highly exothermic and autocatalytic. An induction period is common; never add the entire halide charge before initiation is confirmed.

  • Reagent Quality: Commercial 4-piperidone often exists as a hydrate hydrochloride salt. This protocol requires the free base, N-protected form (1-benzyl-4-piperidone). If starting from the hydrochloride salt, a neutralization/extraction step is mandatory prior to this reaction.

Experimental Protocol

Phase A: Preparation of 3,4-Dimethoxyphenylmagnesium Bromide (1.0 M)

Rationale: In-situ preparation is superior to commercial solutions for veratryl derivatives due to the tendency of electron-rich aryl Grignards to precipitate or degrade over time.

Reagents:

  • Magnesium turnings (Mg): 1.2 equiv (activated)[1]

  • 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole): 1.0 equiv

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free

  • Iodine (

    
    ): Single crystal (initiator)
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Activation: Add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add approx. 5% of the total 4-bromoveratrole volume neat (undiluted) directly onto the turnings.

  • Observation: Wait for initiation, indicated by bleaching of the iodine color, mild bubbling, and a temperature spike.

    • Expert Tip: If initiation fails after 5 mins, add 2 drops of 1,2-dibromoethane.

  • Addition: Dilute the remaining bromide in THF (approx. 1g/5mL). Add dropwise to the refluxing mixture over 45–60 minutes. The rate should maintain a gentle reflux without external heating.[1]

  • Maturation: Once addition is complete, reflux externally (oil bath at 70°C) for 1 hour to convert residual bromide. Cool to Room Temperature (RT).

Phase B: Nucleophilic Addition to 1-Benzyl-4-piperidone

Rationale: Adding the ketone to the Grignard (Normal Addition) ensures the nucleophile remains in excess, minimizing competitive enolization of the ketone.

Reagents:

  • Veratryl Grignard Solution (from Phase A): ~1.1 equiv

  • 1-Benzyl-4-piperidone: 1.0 equiv[2][3]

  • THF: Anhydrous[1][4]

Procedure:

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Dissolution: Dissolve 1-benzyl-4-piperidone in minimal anhydrous THF.

  • Addition: Add the ketone solution dropwise to the Grignard reagent over 30 minutes. Maintain internal temperature < 10°C.

  • Reaction: Remove ice bath. Allow to warm to RT. Stir for 4 hours.

    • Monitoring: Check conversion via TLC (Mobile Phase: 5% MeOH in DCM). The starting ketone spot should disappear.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Note: A gelatinous magnesium salt precipitate may form. Add water/EtOAc to solubilize.

Phase C: Workup and Purification
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).[1]

  • Wash: Combine organics and wash with Brine (sat. NaCl).

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Purification: The crude oil often crystallizes upon standing or trituration with diethyl ether/hexanes. If oil persists, purify via flash column chromatography (Silica Gel; Gradient: 0-5% MeOH in DCM).

Data Presentation & Analysis

Table 1: Stoichiometry and Expected Metrics

ComponentRoleEquivalentsMolecular WeightPhysical State
4-Bromoveratrole Grignard Precursor1.1217.06 g/mol Liquid/Low melt solid
Magnesium Metal Reagent1.324.30 g/mol Turnings
1-Benzyl-4-piperidone Electrophile1.0189.26 g/mol Liquid
Product Target Alcohol--~327.42 g/mol Solid (White)

Expected Yield: 65% – 85% (Optimized)

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Reaction (Phase A) Mg surface passivated (oxide layer).Add 1,2-dibromoethane; sonicate Mg under THF before use.
Low Yield / Recovered Ketone Enolization occurred; Grignard acted as base.[1]Ensure Temperature < 0°C during addition; Ensure Grignard is in excess.
Wurtz Coupling (Biaryl) Addition of bromide to Mg was too fast.Slow down addition rate; dilute bromide further in THF.

Visualization: Reaction Workflow

GrignardProtocol cluster_0 Phase A: Grignard Generation cluster_1 Phase B: Coupling cluster_2 Phase C: Workup Start Dry Glassware (Flame/Oven) Mg_Act Activate Mg (Iodine/Heat) Start->Mg_Act Initiate Add 5% Bromide Wait for Exotherm Mg_Act->Initiate Add_Bromide Dropwise Addition (Reflux Maintenance) Initiate->Add_Bromide Digest Post-Addition Reflux (1 Hour) Add_Bromide->Digest Cool Cool to 0°C Digest->Cool Add_Ketone Add 1-Benzyl-4-piperidone (Dropwise) Cool->Add_Ketone Warm Warm to RT Stir 4 Hours Add_Ketone->Warm Quench Quench with NH4Cl Warm->Quench Extract Extract (EtOAc) Wash (Brine) Quench->Extract Purify Crystallization or Chromatography Extract->Purify

Figure 1: Step-by-step workflow for the synthesis of 4-aryl-4-piperidinols via Grignard addition.

Mechanistic Pathway

Mechanism R1 4-Bromoveratrole Grignard Veratryl-MgBr (Nucleophile) R1->Grignard Oxidative Insertion Mg Mg(0) Mg->Grignard Complex Mg-Alkoxide Intermediate Grignard->Complex Nucleophilic Attack Ketone 1-Benzyl-4-piperidone (Electrophile) Ketone->Complex Product Tertiary Alcohol Product Complex->Product Protonation H3O NH4Cl (aq) H3O->Product

Figure 2: Mechanistic pathway showing oxidative insertion followed by nucleophilic addition to the carbonyl.[2]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard Protocols).

  • BenchChem. "Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Protocols, 2025.[1]

  • Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[5] Journal of Organic Chemistry, 2001, 66, 2487-2492.[5] (Context on Piperidone reactivity).

  • Organic Syntheses. "1-Benzylpiperazine." Org.[6][7] Synth. 1973, Coll. Vol. 5, 904. (Handling of Benzyl-protected piperazines/piperidines).

  • PubChem. "3,4-Dimethoxyphenylmagnesium bromide."[8] National Library of Medicine.

Sources

Application Note: N-Protection Strategies for Synthesizing 4-Aryl-4-Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-4-piperidinol pharmacophore is ubiquitous in neuroactive therapeutics (e.g., Haloperidol, Loperamide). Its synthesis hinges on the chemoselective addition of an aryl nucleophile (Grignard or Organolithium) to a 4-piperidinone. This transformation presents a fundamental challenge: the secondary amine of the piperidinone is protic and nucleophilic, necessitating robust N-protection.

This guide details the two dominant strategies—N-Benzyl (Bn) and N-tert-Butoxycarbonyl (Boc) protection. It provides optimized protocols for the critical Grignard addition step, including an advanced Organocerium-mediated protocol to suppress enolization in difficult substrates.

Strategic Analysis: Selecting the Right Protecting Group[1]

The choice of protecting group (PG) dictates the reaction conditions for the subsequent aryl addition.

FeatureN-Benzyl (Bn) N-Boc (tert-butoxycarbonyl) N-Cbz (Benzyloxycarbonyl)
Stability to Bases Excellent. Stable to refluxing Grignards and Organolithiums.Moderate. Stable at low temps (-78°C). Vulnerable to nucleophilic attack at >0°C.Poor. High risk of attack at the carbamate carbonyl by strong nucleophiles.
Deprotection Hydrogenolysis (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) or ACE-Cl. Note: Halogenated aryls may reduce under

.
Acidolysis (TFA or HCl/Dioxane). Orthogonal to most aryl substituents.Hydrogenolysis or strong acid (HBr/AcOH).
Atom Economy High (Benzyl chloride is cheap).Moderate.Moderate.
Primary Use Case Large-scale synthesis; substrates requiring harsh conditions.Discovery chemistry; substrates sensitive to hydrogenation.[1]Generally avoided for Grignard reactions.
Decision Matrix

Use the following logic flow to select your synthetic route:

PG_Selection Start Target: 4-Aryl-4-Piperidinol Q1 Does the Aryl group contain Halogens (Cl, Br, I)? Start->Q1 Yes_Hal Yes Q1->Yes_Hal No_Hal No Q1->No_Hal Route_Boc Select N-Boc Route (Avoids Hydrogenolysis) Yes_Hal->Route_Boc Q2 Is the Grignard reagent sterically hindered? No_Hal->Q2 Yes_Steric Yes Q2->Yes_Steric No_Steric No Q2->No_Steric Route_Bn Select N-Benzyl Route (Allows higher reaction temps) Yes_Steric->Route_Bn Route_Either Either Route Viable (Boc preferred for ease of workup) No_Steric->Route_Either

Figure 1: Strategic decision tree for N-protection based on substrate stability and reagent reactivity.

Detailed Experimental Protocols

Protocol A: The Robust N-Benzyl Route

Best for: Scale-up, unhindered substrates, and when the aryl group is stable to hydrogenation.

Step 1: N-Benzylation[2]
  • Dissolve 4-piperidinone monohydrate hydrochloride (1.0 equiv) in acetonitrile or DMF (0.5 M).

  • Add

    
     (2.5 equiv) and Benzyl Bromide (1.1 equiv).
    
  • Stir at 60°C for 4–6 hours. Monitor by TLC.

  • Workup: Filter solids, concentrate, partition between EtOAc/Water. Dry organic layer (

    
    ) and concentrate.[3] Yields are typically >90%.
    
Step 2: Grignard Addition (Standard)
  • Reagents: N-Benzyl-4-piperidinone (1.0 equiv), Aryl-MgBr (1.2–1.5 equiv), Anhydrous THF.

  • Safety: Grignard formation is exothermic. Ensure anhydrous conditions.

  • Prepare a solution of N-Benzyl-4-piperidinone in anhydrous THF (0.5 M) under

    
     or Ar.
    
  • Cool to 0°C. (Note: N-Bn allows room temperature addition, but 0°C improves selectivity).

  • Add the Aryl Grignard solution dropwise over 30 minutes.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench by slow addition of saturated

    
     solution at 0°C.
    
  • Extract with EtOAc (3x). Wash combined organics with brine.[4]

  • Purify via column chromatography (typically Hexanes/EtOAc).

Protocol B: The N-Boc Route (Temperature Critical)

Best for: Halogenated aryls, rapid library synthesis. Critical Constraint: Reaction temperature must remain low to prevent nucleophilic attack on the Boc carbonyl (which forms a tertiary amide byproduct).

Step 1: N-Boc Protection[5]
  • Dissolve 4-piperidinone hydrochloride in Dichloromethane (DCM) and Triethylamine (2.5 equiv).

  • Add

    
     (1.1 equiv) at 0°C.
    
  • Stir at RT for 12 hours.

  • Wash with 1M HCl, then Brine. Dry and concentrate.

Step 2: Low-Temperature Grignard Addition[6]
  • Flame-dry glassware.[6] Dissolve N-Boc-4-piperidinone in anhydrous THF (0.3 M).

  • Cool strictly to -78°C (Dry ice/Acetone).

  • Add Aryl-MgBr (1.2 equiv) slowly down the side of the flask to pre-cool the reagent.

  • Stir at -78°C for 1 hour.

  • Slowly warm to 0°C over 2 hours. Do not heat to reflux.

  • Quench immediately at 0°C with sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
Protocol C: Organocerium "Fixer" Protocol (Advanced)

Problem: Sterically hindered or highly basic Grignards often act as bases rather than nucleophiles, deprotonating the alpha-position of the ketone (enolization). This results in the recovery of starting material.[6][7] Solution: Transmetallation to organocerium increases nucleophilicity and decreases basicity.

  • Preparation of Anhydrous

    
    : 
    
    • Heat

      
       (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should be used to break up the powder as it dries. Crucial: The solid must turn from white powder to a fine suspension without clumping.
      
  • Slurry Formation:

    • Cool the dried

      
       flask to RT under Argon. Add anhydrous THF. Stir vigorously at RT for 2 hours to form a milky suspension.
      
  • Transmetallation:

    • Cool the slurry to -78°C.

    • Add the Organolithium or Grignard reagent (1.5 equiv) dropwise.

    • Stir for 30–60 mins at -78°C to form the organocerium species (

      
      ).
      
  • Addition:

    • Add the N-protected-4-piperidinone (1.0 equiv) in THF dropwise at -78°C.

    • Allow to warm slowly to 0°C.

  • Workup (Critical):

    • Cerium salts form intractable emulsions. Quench with 10% aqueous acetic acid or Rochelle's Salt (Potassium sodium tartrate) solution. Stir vigorously for 1 hour until layers separate clearly.

Troubleshooting & Optimization

Mechanism of Failure: Enolization

The primary failure mode in these syntheses is enolization.

Mechanism Ketone 4-Piperidinone Alkoxide Tertiary Alkoxide (Product Precursor) Ketone->Alkoxide Kinetic Control (CeCl3 Promoted) Enolate Magnesium Enolate Ketone->Enolate Thermodynamic/Steric Control Grignard R-MgBr Path_A Path A: Nucleophilic Attack (Desired) Path_B Path B: Deprotonation (Enolization) Recovered Recovered Starting Material Enolate->Recovered Aqueous Quench

Figure 2: Competition between nucleophilic addition (Path A) and enolization (Path B).

Optimization Table
ObservationDiagnosisCorrective Action
Recovery of Starting Material Enolization occurred.Switch to Protocol C (Organocerium) .
N-Boc Cleavage / Byproducts Reaction temp too high.Ensure -78°C addition; quench before warming to RT.
Low Yield (N-Bn) Incomplete reaction.N-Bn is stable; reflux the Grignard reaction for 2 hours.
Emulsion during Workup Magnesium/Cerium salts.Use Rochelle's salt (sat. aq.) and stir for >1 hour.

References

  • BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (Accessed 2026).[8] Link

  • Imamoto, T., et al. Organocerium reagents.[9][10] Nucleophilic addition to easily enolizable ketones.[9] Tetrahedron Letters, 1985.[9] Link

  • ChemicalBook. 1-Benzyl-4-piperidone synthesis protocols.Link

  • Aschwanden, P., et al. Highly Enantioselective Access to Primary Propargylamines: 4-Piperidinone as a Convenient Protecting Group.[11] Organic Letters, 2006.[11] Link

  • Kranke, B. & Kunz, H. Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions.[12] Organic & Biomolecular Chemistry, 2007.[12] Link

Sources

The Versatile Intermediate: A Guide to 4-(3,4-Dimethoxyphenyl)piperidin-4-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for molecules targeting a variety of biological receptors. Within this class, the 4-aryl-4-hydroxypiperidine motif is of particular importance, serving as a cornerstone for the development of potent centrally acting agents, most notably opioid analgesics.[2] The strategic placement of an aryl group and a hydroxyl function at the 4-position of the piperidine ring creates a pharmacophore that can engage in crucial interactions with receptor binding pockets. This guide focuses on a key exemplar of this class, 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, and provides detailed protocols for its synthesis and its application as a pharmaceutical intermediate. The 3,4-dimethoxyphenyl substitution is of particular interest in modulating the pharmacological profile of the final active pharmaceutical ingredient (API), potentially influencing receptor selectivity and pharmacokinetic properties.

Physicochemical Properties

PropertyEstimated ValueSource
Molecular Formula C₁₃H₁₉NO₃Calculated
Molecular Weight 237.29 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred
Solubility Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in waterInferred
Melting Point Not determined; likely in the range of 100-150 °CInferred
pKa (of the piperidine nitrogen) ~9-10Inferred from similar piperidine derivatives

Synthetic Protocol: Preparation of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

The most direct and widely applicable method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction.[3][4][5] This protocol details the synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol via the addition of a Grignard reagent derived from 4-bromo-1,2-dimethoxybenzene to an N-protected piperidin-4-one. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is recommended due to its stability under the reaction conditions and its facile removal.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection 4-bromo-1,2-dimethoxybenzene 4-bromo-1,2-dimethoxybenzene Grignard_Reagent 3,4-Dimethoxyphenyl- magnesium bromide 4-bromo-1,2-dimethoxybenzene->Grignard_Reagent  + Mg, Anhydrous THF Mg_turnings Mg turnings N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-intermediate N-Boc-4-(3,4-Dimethoxyphenyl) -piperidin-4-ol N-Boc-4-piperidone->N-Boc-intermediate  + Grignard Reagent Final_Product 4-(3,4-Dimethoxyphenyl) -piperidin-4-ol N-Boc-intermediate->Final_Product  p-TsOH or TFA Application Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: O-Acylation or Etherification Intermediate 4-(3,4-Dimethoxyphenyl) -piperidin-4-ol N-Alkylated_Intermediate N-Alkylated Intermediate Intermediate->N-Alkylated_Intermediate  + R-X, Base Final_Compound Potential Opioid Receptor Modulator N-Alkylated_Intermediate->Final_Compound  + Acylating/Alkylating Agent

Sources

Application Note: Reductive Amination Protocols for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details optimized protocols for the reductive amination of 4-(3,4-dimethoxyphenyl)piperidin-4-ol (CAS: 180161-15-3). This specific scaffold—featuring a secondary amine, a tertiary alcohol, and an electron-rich aryl ring—is a critical pharmacophore in the synthesis of CNS-active agents (e.g., sigma receptor ligands), calcium channel blockers, and opioid receptor modulators.

While reductive amination is a standard transformation, this substrate presents unique challenges:

  • Solubility: The polar 4-hydroxyl group often necessitates polar protic solvents or co-solvent systems, conflicting with standard non-polar reductive amination conditions.

  • Chemoselectivity: The electron-rich 3,4-dimethoxyphenyl group at the benzylic position stabilizes the carbocation, increasing the risk of acid-catalyzed dehydration to the corresponding 1,2,3,6-tetrahydropyridine (styrene derivative).

This guide provides three validated protocols ranging from the industry-standard STAB (Sodium Triacetoxyborohydride) method to alternative routes for sterically hindered or solubility-challenged substrates.

Mechanistic Insight & Reaction Design

The reductive amination of 4-(3,4-dimethoxyphenyl)piperidin-4-ol proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the tertiary amine.

Critical Control Points:
  • The Dehydration Risk: Strong acids or high temperatures can facilitate the elimination of the 4-OH group. The resulting carbocation is resonance-stabilized by the 3,4-dimethoxyphenyl group. Therefore, pH control (pH 5–6) using weak acids (Acetic Acid) is preferred over mineral acids.

  • The Solubility/Reactivity Trade-off: Standard STAB reactions use 1,2-Dichloroethane (DCE). However, the target piperidinol is sparingly soluble in DCE. We recommend Dichloromethane (DCM) with Methanol (MeOH) as a co-solvent or using the Borch conditions (MeOH/NaCNBH₃) for better homogeneity.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 4-(3,4-dimethoxyphenyl) piperidin-4-ol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde SideProduct Tetrahydropyridine (Dehydration Side-Product) Start->SideProduct Strong Acid / Heat (- H2O) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated Product Iminium->Product + Hydride Source (STAB / NaCNBH3)

Figure 1: Mechanistic pathway highlighting the desired reductive amination route versus the potential dehydration side reaction.

Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes and reactive ketones. Advantages: Mild conditions, no toxic cyanide byproducts, high chemoselectivity. Reference: Based on the Abdel-Magid Reductive Amination [1].

Reagents:

  • Amine: 4-(3,4-dimethoxyphenyl)piperidin-4-ol (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: DCM or DCE (with optional MeOH co-solvent)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under Nitrogen or Argon, dissolve the piperidinol (1.0 equiv) in DCM (0.1 M concentration).

    • Note: If the amine does not fully dissolve, add Methanol dropwise (up to 10% v/v) until a clear solution is obtained.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to promote iminium formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The "Difficult Substrate" – NaCNBH₃ / Ti(OiPr)₄

Best For: Unreactive ketones, sterically hindered substrates, or when solubility in DCM is poor (requiring pure MeOH). Advantages: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation. Reference: Mattson et al. / Borch Reduction [2, 3].

Reagents:

  • Amine: 4-(3,4-dimethoxyphenyl)piperidin-4-ol (1.0 equiv)

  • Carbonyl: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) - Optional but recommended for ketones.

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, combine the piperidinol (1.0 equiv) and ketone (1.2 equiv) in anhydrous Methanol (0.2 M).

    • Optimization: For hindered ketones, add Ti(OiPr)₄ (1.5 equiv) neat. Stir at RT for 4–12 hours (or 50°C if needed) to ensure imine formation before adding the reductant.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight.

  • Quench (Titanium Workup): If Ti(OiPr)₄ was used, add 10% NaOH or water to precipitate titanium salts (white solid). Dilute with EtOAc.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts.

  • Extraction: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Catalytic Hydrogenation (Green Chemistry)

Best For: Industrial scale-up or when boron reagents must be avoided. Risk: Potential for hydrogenolysis of the benzylic C-O bond (loss of 4-OH) or reduction of the aromatic ring if conditions are too harsh.

Procedure:

  • Catalyst: 10% Pd/C or PtO₂ (Adams' Catalyst).

  • Conditions: H₂ atmosphere (balloon or 1-3 bar), Ethanol solvent.

  • Note: Monitor closely. Stop reaction immediately upon consumption of starting material to prevent over-reduction.

Analytical Data & Troubleshooting

Expected Analytical Signatures
TechniqueCharacteristic SignalInterpretation
1H NMR δ 6.8–7.0 ppm (m, 3H)Aromatic protons of the dimethoxyphenyl group.
1H NMR δ 3.85, 3.87 ppm (s, 6H)Two methoxy groups (distinct singlets).
1H NMR δ 2.3–2.8 ppmN-CH₂ protons (indicative of successful alkylation).
LC-MS [M+H]+ = 238 + RMass shift corresponding to the added alkyl group.
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Poor imine formationUse Protocol B with Ti(OiPr)₄ . Add molecular sieves (4Å).
Dehydration (Styrene formation) Acid concentration too highReduce Acetic Acid to 0.5 equiv. Switch from DCE to MeOH. Keep temp < 25°C.
Starting Material Insolubility Piperidinol polarityUse a DCM/MeOH (9:1) mixture or pure MeOH (Protocol B).
Boron-Amine Complex Strong complexationReflux the crude residue in MeOH for 30 mins post-workup to break B-N bonds.

Decision Matrix for Protocol Selection

DecisionTree Start Start: Select Carbonyl Type Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone ProtocolA Protocol A: STAB (DCE/AcOH) Aldehyde->ProtocolA High Reactivity Reactivity Is the Ketone Sterically Hindered? Ketone->Reactivity Reactivity->ProtocolA No (e.g., Cyclohexanone) ProtocolB Protocol B: NaCNBH3 (MeOH/Ti(OiPr)4) Reactivity->ProtocolB Yes (e.g., Acetophenone)

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][1] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Santa Cruz Biotechnology. (n.d.).[4] 4-(3-Methoxyphenyl)piperidin-4-ol Product Information. SCBT. Link[4]

Sources

Application Note: A Scalable Synthesis Route for 3-Methoxy-4-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note details a robust, scalable, three-step synthesis for N-Boc-3-methoxy-4-hydroxypiperidine, a versatile intermediate for drug development. The proposed route begins with the commercially available 1,2,3,6-tetrahydropyridine and proceeds through a reliable cis-dihydroxylation and a highly regioselective monomethylation. The causality behind each strategic choice—from protecting group selection to the method of regiochemical control—is explained to provide a comprehensive guide for researchers. All protocols are designed for scalability and include self-validating checkpoints for reaction monitoring and quality control.

Introduction

Substituted piperidines are critical building blocks in the pharmaceutical industry, prized for their ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[2] Specifically, 3,4-disubstituted piperidines with varied oxygenation patterns offer a rich scaffold for creating compounds that can interact with a wide range of biological targets. The target molecule, 3,4-dimethoxy-4-hydroxypiperidine, is interpreted here as its stable precursor, N-Boc-3-methoxy-4-hydroxypiperidine , as a carbon atom cannot bear both a hydroxyl and a methoxy group unless it is a hemiketal. This guide presents a scalable and efficient synthetic pathway to this key intermediate, designed to overcome common challenges in selectivity and yield.

Overall Synthetic Strategy

The synthesis is designed in three main stages, starting from an inexpensive and readily available cyclic olefin. The strategy focuses on establishing the C3-C4 stereochemistry early and then differentiating the two hydroxyl groups using a well-established organotin-mediated method to ensure high regioselectivity.

Diagram 1: Proposed Scalable Synthetic Route

Synthetic_Route Start 1,2,3,6-Tetrahydropyridine Intermediate1 N-Boc-1,2,3,6-tetrahydropyridine Start->Intermediate1 Step 1: Boc Protection (Boc)₂O, Base Intermediate2 cis-N-Boc-3,4-dihydroxypiperidine Intermediate1->Intermediate2 Step 2: Dihydroxylation cat. OsO₄, NMO Intermediate3 Stannylene Acetal Intermediate Intermediate2->Intermediate3 Bu₂SnO Toluene, reflux FinalProduct N-Boc-3-methoxy-4-hydroxypiperidine Intermediate3->FinalProduct Step 3: Regioselective Methylation MeI, CsF

Caption: Overall workflow from starting material to the final protected product.

Scientific Integrity & Logic: The "Why" Behind the "How"

Pillar 1: Expertise & Experience in Route Design
  • Choice of Starting Material & Protection: The synthesis commences with 1,2,3,6-tetrahydropyridine due to its commercial availability and low cost. The alkene functionality is perfectly positioned for the direct installation of the required 3,4-dioxygenated pattern. The tert-butyloxycarbonyl (Boc) group is selected for nitrogen protection. Its steric bulk helps direct subsequent reactions, it is stable to the planned reaction conditions, and its removal is typically high-yielding under acidic conditions without affecting other functional groups.[3][4][5]

  • cis-Dihydroxylation for Stereocontrol: The most reliable method for converting an alkene to a cis-1,2-diol is the osmium-catalyzed dihydroxylation.[6] Using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) makes this reaction both cost-effective and scalable.[7][8] This step sets the crucial relative stereochemistry of the two hydroxyl groups, which is essential for the subsequent regioselective step.

  • Regioselectivity via Stannylene Acetal: Differentiating between two adjacent secondary hydroxyl groups is a classic synthetic challenge. Direct monomethylation would likely yield a mixture of products. The chosen method involves the formation of a dibutylstannylene acetal by reacting the cis-diol with dibutyltin oxide.[9] In this cyclic intermediate, the oxygen atoms have different coordination environments. The more nucleophilic equatorial oxygen (typically at the less hindered C3 position in the piperidine chair conformation) is preferentially activated for alkylation.[10] The addition of an activating agent like cesium fluoride (CsF) further enhances the reaction rate and selectivity, leading to the desired 3-O-methylated product.[9]

Pillar 2: Trustworthiness Through Self-Validating Protocols

Each protocol below is designed as a self-validating system. It includes specific in-process controls (IPCs) such as Thin Layer Chromatography (TLC) and characterization checkpoints (e.g., NMR, Mass Spectrometry) to ensure the reaction is proceeding as expected and the product meets the required quality standards before proceeding to the next step.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (Intermediate 1)
  • Materials:

    • 1,2,3,6-Tetrahydropyridine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq)

    • Triethylamine (TEA, 1.2 eq) or Sodium Hydroxide (1.2 eq)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add 1,2,3,6-tetrahydropyridine (e.g., 20.0 g, 240.5 mmol) and THF (400 mL).

    • Add triethylamine (40.2 mL, 288.6 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve (Boc)₂O (55.2 g, 252.5 mmol) in THF (100 mL) and add it dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.[11]

    • IPC: Monitor the reaction by TLC (e.g., Hexane:EtOAc 4:1) until the starting amine is consumed.

    • Quench the reaction by adding water (200 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a colorless oil. The product is often pure enough for the next step without further purification.

  • Self-Validation:

    • Yield: Typically >95%.

    • ¹H NMR: Confirm the presence of the Boc group (singlet ~1.45 ppm, 9H) and disappearance of the N-H proton.

    • MS (ESI+): Calculate m/z for [M+H]⁺, [M+Na]⁺.

Protocol 2: Synthesis of cis-tert-butyl 3,4-dihydroxypiperidine-1-carboxylate (Intermediate 2)
  • Materials:

    • Intermediate 1 (1.0 eq)

    • N-Methylmorpholine N-oxide (NMO, 1.5 eq, 50% solution in water)

    • Osmium tetroxide (OsO₄, 0.002 eq, 4% solution in water)

    • Acetone and Water (10:1 solvent system)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • In a flask, dissolve Intermediate 1 (e.g., 30.0 g, 163.7 mmol) in a mixture of acetone (500 mL) and water (50 mL).

    • Add NMO solution (50% in water, 46.2 g, 245.5 mmol).

    • Stir the solution vigorously and add the OsO₄ solution (0.002 eq, 8.3 mL of 4% solution) dropwise. The solution will turn dark brown.

    • Stir at room temperature for 12-24 hours.

    • IPC: Monitor by TLC (e.g., EtOAc:MeOH 9:1), observing the consumption of starting material and the appearance of a more polar product spot.

    • Once complete, add solid sodium sulfite (approx. 20 g) and stir for 1 hour to quench the catalyst. The mixture should lighten in color.

    • Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with acetone.

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 200 mL).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude diol, which can be purified by flash chromatography or recrystallization.

  • Self-Validation:

    • Yield: Typically 80-90%.

    • ¹H NMR: Confirm the disappearance of alkene protons and the appearance of new signals for the CH-OH protons.

    • MS (ESI+): Calculate m/z for [M+H]⁺, [M+Na]⁺.

Protocol 3: Regioselective Synthesis of tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate (Final Product)

(Note: This protocol should be performed under an inert atmosphere (Nitrogen or Argon) as organotin reagents can be sensitive.)

  • Materials:

    • Intermediate 2 (cis-diol, 1.0 eq)

    • Dibutyltin oxide (Bu₂SnO, 1.05 eq)

    • Toluene (anhydrous)

    • Methyl iodide (MeI, 1.5 eq)

    • Cesium fluoride (CsF, 1.5 eq)

  • Procedure:

    • Set up a flask with a Dean-Stark trap and reflux condenser under a nitrogen atmosphere.

    • To the flask, add the cis-diol (e.g., 25.0 g, 115.1 mmol), Bu₂SnO (30.1 g, 120.8 mmol), and anhydrous toluene (500 mL).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap (approx. 2.1 mL). Continue refluxing for 2-4 hours until water formation ceases, indicating the formation of the stannylene acetal.

    • Allow the solution to cool to room temperature.

    • Add CsF (26.2 g, 172.6 mmol) to the flask.

    • Add methyl iodide (10.8 mL, 172.6 mmol) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • IPC: Monitor the reaction by TLC or LC-MS for the formation of the monomethylated product.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 mL).

    • Filter the mixture through Celite® to remove tin salts. Wash the pad thoroughly with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate (2 x 150 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to isolate the desired 3-methoxy-4-hydroxypiperidine isomer.

  • Self-Validation:

    • Yield: Typically 60-75% for the desired regioisomer.

    • ¹H NMR: Confirm the presence of a new methoxy signal (singlet, ~3.4 ppm, 3H) and retention of one hydroxyl proton. 2D NMR (COSY, HSQC) can confirm the position of methylation.

    • MS (ESI+): Calculate m/z for the methylated product [M+H]⁺.

Quantitative Data Summary

StepReactionStarting MaterialProductExpected YieldExpected Purity
1 Boc Protection1,2,3,6-TetrahydropyridineN-Boc-1,2,3,6-tetrahydropyridine>95%>98% (by NMR)
2 DihydroxylationN-Boc-1,2,3,6-tetrahydropyridinecis-N-Boc-3,4-dihydroxypiperidine80-90%>95% (after purification)
3 Methylationcis-N-Boc-3,4-dihydroxypiperidineN-Boc-3-methoxy-4-hydroxypiperidine60-75%>98% (after chromatography)

Visualization of Key Mechanism

Diagram 2: Mechanism of Regioselective Methylation

Mechanism Diol cis-Diol Stannylene Dibutylstannylene Acetal (Dimer/Oligomer) Diol->Stannylene + Bu₂SnO - H₂O Activation Activation of Equatorial Oxygen Stannylene->Activation Coordination enhances nucleophilicity of one oxygen Alkylation SN2 Attack on MeI Activation->Alkylation + MeI Product 3-O-Methyl Product Alkylation->Product

Caption: Simplified mechanism showing activation via the stannylene acetal intermediate.

Conclusion

The presented three-step synthesis provides a scalable and reliable route to N-Boc-3-methoxy-4-hydroxypiperidine. By leveraging a catalytic, stereoselective dihydroxylation and a highly regioselective organotin-mediated methylation, this pathway offers excellent control over the final product structure. The detailed protocols and integrated checkpoints ensure reproducibility and high purity, making this intermediate readily accessible for researchers in drug discovery and development.

References

  • Grindley, T. B. (2014). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. ResearchGate. Available at: [Link]

  • Lu, S., Boyd, R. J., & Grindley, T. B. (2015). On the Role of Fluoride in Accelerating the Reactions of Dialkylstannylene Acetals. ResearchGate. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of Boc-protected amines. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Beller, M., & Bolm, C. (Eds.). (2004). Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. In Transition Metals for Organic Synthesis. Wiley-VCH. Available at: [Link]

  • Pungose, S. et al. (2024). RETRACTED: Olefin dihydroxylation mediated by Os-Zn-Al hydrotalcite-like catalyst. E3S Web of Conferences, 505, 01040. Available at: [Link]

  • Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Wang, Q., Zhang, S., & Yang, J. (2007). Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method. Carbohydrate Research, 342(17), 2657-63. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

Sources

Functionalization of the Piperidine Nitrogen in 4-Aryl-4-Piperidinols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 4-Aryl-4-Piperidinol Scaffold

The 4-aryl-4-piperidinol motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure, featuring a tertiary alcohol and an aryl group at the C4 position, provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the aryl group can engage in various interactions, including π-stacking. The piperidine ring itself, a saturated heterocycle, often improves physicochemical properties such as solubility and basicity, which are critical for favorable pharmacokinetics.[2]

The true synthetic versatility of this scaffold, however, lies in the functionalization of the piperidine nitrogen. Modification at this position allows for the introduction of a vast diversity of chemical groups, profoundly influencing the molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[4][5] This guide provides an in-depth exploration of the key synthetic strategies for the N-functionalization of 4-aryl-4-piperidinols, offering detailed protocols and mechanistic insights to aid researchers in drug discovery and development.

Strategic Approaches to N-Functionalization

The secondary amine of the 4-aryl-4-piperidinol core is a nucleophilic center amenable to a variety of chemical transformations. The choice of functionalization strategy depends on the desired substituent, the overall complexity of the molecule, and the compatibility of other functional groups present. The most prevalent and robust methods include N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation for introducing alkyl, benzyl, and other aliphatic groups to the piperidine nitrogen. These modifications can modulate lipophilicity, introduce new binding interactions, and alter the basicity of the nitrogen atom.

Reductive amination is arguably the most widely used method for N-alkylation due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][6][7] The reaction proceeds in a two-step, one-pot sequence: the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine.

Mechanistic Rationale: The initial reaction between the secondary amine of the 4-aryl-4-piperidinol and the carbonyl compound forms a transient hemiaminal, which then dehydrates to form a thermodynamically stable iminium ion. A mild and selective reducing agent is then used to reduce the iminium ion to the desired N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is less basic and more selective for iminium ions over carbonyl groups, minimizing side reactions.[4][7]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve 4-aryl-4-piperidinol in anhydrous solvent (e.g., DCM, DCE) B Add aldehyde or ketone (1.0-1.2 eq.) A->B C Stir at room temperature (optional: add mild acid catalyst, e.g., AcOH) B->C D Add NaBH(OAc)3 (1.5-2.0 eq.) portion-wise C->D E Stir at room temperature for 2-24 h D->E F Quench with aq. NaHCO3 E->F G Extract with organic solvent F->G H Dry, concentrate, and purify (e.g., column chromatography) G->H

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Benzylation of 4-Phenyl-4-piperidinol

  • Reaction Setup: To a solution of 4-phenyl-4-piperidinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add benzaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Direct N-alkylation with alkyl halides is a classical and straightforward method.[8] This SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide.

Mechanistic Rationale: The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred to facilitate the SN2 pathway.[8]

Detailed Protocol: N-Ethylation of 4-(4-Chlorophenyl)-4-piperidinol

  • Reaction Setup: In a round-bottom flask, suspend 4-(4-chlorophenyl)-4-piperidinol (1.0 eq) and powdered potassium carbonate (2.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add ethyl bromide or iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method Reagents Conditions Advantages Disadvantages
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Room temp, 2-24 hMild, high functional group tolerance, broad scopeRequires carbonyl compound, longer reaction times
Direct Alkylation Alkyl halide, Base (e.g., K₂CO₃)50-70 °C, 4-18 hSimple, uses readily available alkyl halidesHarsher conditions, potential for over-alkylation, limited to less hindered halides

Table 1: Comparison of N-Alkylation Methods.

N-Arylation: Forging the C-N Aryl Bond

The introduction of an aryl or heteroaryl group on the piperidine nitrogen can significantly impact a molecule's biological activity by introducing new aromatic interactions and altering its electronic properties. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] It offers exceptional functional group tolerance and a broad substrate scope, making it a go-to method in modern drug discovery.

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperidine amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9] The choice of ligand for the palladium catalyst is critical for the reaction's success.

Experimental Workflow: Buchwald-Hartwig N-Arylation

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Add 4-aryl-4-piperidinol, aryl halide, Pd catalyst, ligand, and base to a dry flask B Add anhydrous solvent (e.g., toluene, dioxane) A->B C Heat the mixture (e.g., 80-110 °C) B->C D Cool, filter through Celite C->D E Concentrate the filtrate D->E F Purify by column chromatography E->F

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: N-Phenylation of 4-Phenyl-4-piperidinol

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-phenyl-4-piperidinol (1.2 eq), bromobenzene (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand like XPhos or SPhos (0.02 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane (0.1 M).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper with ligands, allowing for milder conditions.[12][13]

Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, followed by reductive elimination to give the N-arylated product.[12]

Detailed Protocol: N-(4-pyridyl)ation of 4-Phenyl-4-piperidinol

  • Reaction Setup: To a sealable reaction vessel, add 4-phenyl-4-piperidinol (1.0 eq), 4-chloropyridine hydrochloride (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 0.5 M).

  • Reaction Conditions: Seal the vessel and heat the mixture to 110 °C for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Method Catalyst System Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Pd catalyst + Phosphine ligand80-110 °C, Toluene/DioxaneBroad scope, high functional group toleranceExpensive catalyst/ligands, air-sensitive
Ullmann Condensation Cu catalyst + Ligand (optional)100-150 °C, DMF/DMSOLess expensive catalystOften requires higher temperatures, can have narrower scope

Table 2: Comparison of N-Arylation Methods.

N-Acylation and N-Sulfonylation: Introducing Amides and Sulfonamides

N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively. These groups are prevalent in pharmaceuticals as they can act as hydrogen bond acceptors and are generally metabolically stable.

N-acylation is readily achieved by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

Detailed Protocol: N-Acetylation of 4-Phenyl-4-piperidinol

  • Reaction Setup: Dissolve 4-phenyl-4-piperidinol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the N-acetylated product, which can be further purified by recrystallization or chromatography.

Similarly, N-sulfonylation is performed using a sulfonyl chloride in the presence of a base.

Detailed Protocol: N-Mesylation of 4-Phenyl-4-piperidinol

  • Reaction Setup: Dissolve 4-phenyl-4-piperidinol (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise.

  • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

  • Work-up: Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the N-sulfonylated product.

Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its facile removal with acid (e.g., trifluoroacetic acid).[14] The benzyl (Bn) group is another option, removable by catalytic hydrogenation.

Conclusion

The functionalization of the piperidine nitrogen in 4-aryl-4-piperidinols is a critical step in the synthesis of a multitude of biologically active molecules. The choice of synthetic method—be it reductive amination, direct alkylation, Buchwald-Hartwig amination, Ullmann condensation, acylation, or sulfonylation—provides a versatile toolkit for medicinal chemists to fine-tune the properties of these privileged scaffolds. A thorough understanding of the mechanisms and practical considerations for each of these transformations, as outlined in this guide, is essential for the successful design and development of novel therapeutics.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC. (n.d.).
  • Piperidine for Peptide Synthesis - Atom Scientific. (n.d.).
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024, June 13).
  • WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google Patents. (n.d.).
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem. (n.d.).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.).
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules - Taylor & Francis. (2025, April 9).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
  • Synthesis and biological evaluation of some substituted 4-Piperidones - ResearchGate. (2025, August 5).
  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines - The University of Liverpool Repository. (n.d.).
  • Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine - Benchchem. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (n.d.).
  • Protecting Agents - TCI Chemicals. (n.d.).
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. (n.d.).
  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. (2006, September 15).
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem. (n.d.).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13).
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. (2020, April 1).
  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed. (2025, June 3).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, July 1).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13).
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC. (n.d.).
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16).
  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.).
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024, April 5).
  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013, April 15).
  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. (n.d.).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. (2023, June 7).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - Semantic Scholar. (2023, June 27).
  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (2021, July 1).
  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed. (2024, August 22).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11).
  • The synthesis and reactions of some N-acyl-N-aryliminium ions - arkat usa. (n.d.).
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (2011, January 14).
  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed. (2002, February 15).
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC. (2022, August 23).
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (2025, August 10).
  • An iodine-mediated new avenue to sulfonylation employing N-hydroxy aryl sulfonamide as a sulfonylating agent - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

Application Note: High-Throughput Optimization of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylpiperidin-4-ol pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, including Haloperidol-type antipsychotics and high-affinity sigma receptor ligands. Traditional synthesis of analogs—specifically the modification of the piperidine nitrogen—often involves prolonged thermal reflux (12–24 hours) with variable yields due to steric hindrance at the quaternary center.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow for the rapid derivatization of the 4-(3,4-dimethoxyphenyl)piperidin-4-ol core. By utilizing dielectric heating, we demonstrate a reduction in reaction times from hours to minutes (typically <20 min) while suppressing side reactions common in thermal heating.

Key Performance Metrics:

  • Reaction Time: Reduced by 95% (18h

    
     20 min).
    
  • Yield: Increased by an average of 15-20% compared to thermal control.

  • Purity: Improved crude profiles requiring less aggressive chromatography.

Scientific Background & Strategy

The Pharmacophore

The 4-(3,4-dimethoxyphenyl)piperidin-4-ol core is structurally significant due to the electron-rich veratrole ring, which mimics the catecholamine binding motif. Modification of the piperidine nitrogen (


-R) allows for tuning of lipophilicity (LogP) and receptor subtype selectivity.
The Microwave Advantage

In thermal heating, the reaction vessel is heated from the outside in, creating thermal gradients. Microwave irradiation provides volumetric heating , directly coupling with the dipole moment of the solvent and reagents (specifically polar intermediates). This results in:

  • Selective Heating: The polar transition state is often more absorbing than the ground state, potentially lowering the activation energy barrier (

    
    ).
    
  • Superheating: Solvents can be heated significantly above their atmospheric boiling points in sealed vessels (e.g., MeCN at 140°C), exponentially increasing reaction rates according to the Arrhenius equation.

Strategic Workflow

The synthesis is split into two phases:

  • Core Construction: Standard thermal Grignard (due to safety profiles of ether/Mg at high pressure).

  • Divergent Library Generation: Microwave-assisted

    
    -alkylation and Reductive Amination.
    

SynthesisWorkflow Start 1-Benzyl-4-piperidone Grignard Grignard Addition (3,4-dimethoxyphenyl-MgBr) [Thermal Control] Start->Grignard THF, 0°C to Reflux Core Core Scaffold 4-(3,4-dimethoxyphenyl) piperidin-4-ol Grignard->Core Debenzylation (Pd/C, H2) MW_Alk MW N-Alkylation (R-X, K2CO3, MeCN) 120°C, 15 min Core->MW_Alk Path A: Alkyl Halides MW_RedAm MW Reductive Amination (R-CHO, NaBH(OAc)3) 100°C, 10 min Core->MW_RedAm Path B: Aldehydes Library Analog Library (Sigma/NMDA Ligands) MW_Alk->Library MW_RedAm->Library

Figure 1: Strategic workflow differentiating between the thermal construction of the sensitive quaternary center and the robust microwave-accelerated library generation.

Experimental Protocols

Pre-requisite: Core Scaffold Preparation

Note: While microwave Grignard reactions are possible, they require specialized electrostatic etching setups [1]. For general safety, the core is synthesized thermally.

Brief Method: 1-Benzyl-4-piperidone (1.0 eq) is treated with 3,4-dimethoxyphenylmagnesium bromide (1.2 eq) in anhydrous THF at 0°C, then refluxed for 4 hours. The resulting intermediate is deprotected using Pd/C and


 (or ammonium formate) to yield the free amine Core 1 .
Protocol A: Microwave-Assisted N-Alkylation

This protocol is optimized for alkyl halides, benzyl halides, and functionalized linkers.[1]

Reagents:

  • Substrate: 4-(3,4-dimethoxyphenyl)piperidin-4-ol (Core 1 )

  • Electrophile: Alkyl/Benzyl halide (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq for unreactive halides)
  • Solvent: Acetonitrile (ACN) or DMF (for high MW halides)

Step-by-Step:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Core 1 (0.5 mmol, 118 mg) and

    
     (1.0 mmol, 138 mg).
    
  • Solvent Addition: Add Acetonitrile (2.0 mL). Note: ACN is a medium absorber (tan

    
     = 0.062) but heats efficiently under pressure.
    
  • Electrophile: Add the alkyl halide (0.6 mmol).

  • Irradiation: Cap the vial and place in the microwave reactor.

    • Mode: Dynamic (Standard)

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Max 200W (High absorption is not expected, so power will self-regulate).

  • Work-up: Cool to RT (compressed air cooling). Filter off inorganic salts. Concentrate filtrate.

  • Purification: The crude is often >90% pure. Flash chromatography (DCM:MeOH 95:5) yields the final analog.

Protocol B: Microwave-Assisted Reductive Amination

Used when the alkylating agent is available as an aldehyde or ketone. This "one-pot" protocol avoids pre-formation of the imine.[2]

Reagents:

  • Substrate: Core 1 (0.5 mmol)

  • Carbonyl: Aldehyde/Ketone (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol

Step-by-Step:

  • Imine Formation (In Situ): In a 10 mL MW vial, combine Core 1 , Aldehyde, and Acetic Acid in DCE (2 mL).

  • Pre-Stir: Stir for 1 minute at RT.

  • Reductant Addition: Add

    
     (solid) in one portion.
    
  • Irradiation:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Power: Max 150W

  • Quench: Add saturated

    
     (2 mL) to the reaction vial.
    
  • Extraction: Extract with DCM (2 x 5 mL). Dry organic phase over

    
    .
    

Results & Data Analysis

The following data compares the synthesis of N-benzyl-4-(3,4-dimethoxyphenyl)piperidin-4-ol using thermal reflux vs. the optimized MAOS protocol.

ParameterThermal Reflux (Control)Microwave Protocol (Optimized)Improvement
Solvent AcetonitrileAcetonitrile-
Temperature 82°C (Boiling Point)120°C (Pressurized)+38°C
Time 18 Hours15 Minutes72x Faster
Isolated Yield 68%89%+21%
Impurity Profile Bis-alkylation detected (<5%)Clean mono-alkylationHigher Selectivity

Mechanistic Insight: The rapid heating in the microwave minimizes the contact time between the product and the alkylating agent, reducing the likelihood of quaternary ammonium salt formation (over-alkylation), which was observed in the prolonged thermal reactions [2].

Troubleshooting & "Senior Scientist" Tips

  • Solvent Choice: If your alkyl halide is lipophilic and not dissolving in ACN, switch to DMF or NMP . However, these are high-boiling solvents and difficult to remove. A 1:1 mixture of Acetone/Ethanol is a "greener" alternative that couples well with microwaves.

  • The "Base" Effect: For unreactive chlorides, switch

    
     to 
    
    
    
    and add a catalytic amount of
    
    
    (Finkelstein condition). The microwave accelerates the halogen exchange significantly.
  • Safety Note: Never perform the Grignard formation (Step 1) in a standard microwave vial without specific "active metal" protocols. Magnesium turnings can arc (act as an antenna), causing vessel failure. Stick to thermal for the metal step, and use MW for the library explosion [3].

References

  • Microwave-Assisted Grignard Reagents: Gold, H. et al. "Microwave-induced electrostatic etching: generation of highly reactive magnesium for application in Grignard reagent formation." Organic & Biomolecular Chemistry, 2006.[3][4]

  • Microwave N-Alkylation: Ju, Y. et al. "An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes." Organic Letters, 2005.[5]

  • Reductive Amination Protocol: Bailey, H.V. et al. "Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines."[2] Synlett, 2006.[2]

  • General MAOS Safety: "Safety Considerations for Microwave Synthesis." CEM Corporation.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Wurtz Coupling Side Products in Aryl Grignard Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with Wurtz-type coupling side products during the formation of aryl Grignard reagents. This common side reaction, leading to the formation of biphenyl derivatives, can significantly lower the yield of the desired Grignard reagent and complicate downstream purification.[1][2] This document offers a structured approach to troubleshooting and protocol optimization, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What is the Wurtz coupling side product in the context of Grignard reagent formation?

A1: The Wurtz-type coupling product is a homocoupled dimer of the aryl halide starting material (Ar-Ar), which forms as a significant byproduct during the synthesis of an aryl Grignard reagent (Ar-MgX).[1] This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted aryl halide.[1][3] This not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]

Q2: I'm observing a high yield of biphenyl byproduct. What are the most likely causes?

A2: A high yield of Wurtz coupling products is typically promoted by several factors:

  • High Local Concentration of Aryl Halide: Rapid addition of the aryl halide can lead to localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the aryl halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][4] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[1][5]

  • Aryl Halide Reactivity: The nature of the halogen and substituents on the aromatic ring influences the rate of both Grignard formation and Wurtz coupling. Aryl iodides and bromides are generally more reactive and may be more prone to coupling than aryl chlorides.[6][7]

  • Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted aryl halide available to participate in Wurtz coupling.[1][8]

Q3: How can I minimize the formation of these biphenyl side products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[1][9] This prevents the buildup of unreacted halide.[1]

  • Temperature Control: Maintain a low reaction temperature, often by using an ice bath, to control the exotherm and disfavor the coupling reaction.[4][9]

  • Dilution: Once the reaction has been successfully initiated, diluting the reaction mixture can minimize the formation of the biphenyl side-product.[10]

  • Magnesium Activation: Ensure the magnesium surface is active and free of oxide layers. This can be achieved through various methods outlined in the troubleshooting guide below.[6][11]

  • Choice of Solvent: While THF is a common solvent, for certain reactive aryl halides, diethyl ether (Et₂O) may give better yields with minimal Wurtz coupling.[1]

Q4: My Grignard reagent solution appears cloudy. Is this related to Wurtz coupling?

A4: A gray, cloudy appearance is characteristic of a successfully formed Grignard reagent suspension and is not necessarily an indication of excessive Wurtz coupling.[1] However, if the reaction mixture turns black or forms significant precipitates, it could indicate decomposition or a prevalence of side reactions.[12]

Troubleshooting Guides

Issue 1: High Levels of Biphenyl Formation Confirmed by Analysis (e.g., GC-MS, NMR)

This is the most direct indicator that the Wurtz coupling pathway is significantly competing with Grignard reagent formation.

Troubleshooting Workflow:

start High Biphenyl Detected q1 Is Aryl Halide Addition Rate Slow and Controlled? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes s1 Decrease addition rate significantly. Use a syringe pump for precise control. a1_no->s1 q2 Is Reaction Temperature Maintained at a Low, Stable Level? s1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 s2 Implement effective cooling (ice/salt bath). Monitor internal temperature. a2_no->s2 q3 Is Magnesium Surface Freshly Activated? s2->q3 a3_no No q3->a3_no No a4_yes Yes q3->a4_yes Yes a3_yes->q3 s3 Employ activation techniques: - Mechanical crushing - Iodine crystal - 1,2-Dibromoethane a3_no->s3 q4 Is the Reaction Sufficiently Dilute? s3->q4 a4_no No q4->a4_no No end Re-evaluate with Optimized Protocol q4->end Yes a4_yes->q4 s4 Increase solvent volume after initiation. a4_no->s4 s4->end

Caption: Troubleshooting workflow for high Wurtz coupling.

Issue 2: Difficulty Initiating the Grignard Reaction, Leading to Accumulation of Aryl Halide

A delayed or failed initiation is a major contributor to Wurtz coupling. When the aryl halide is added to inactive magnesium, its concentration builds up. Once the reaction finally initiates, the high local concentration of the halide favors the coupling side reaction.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[9][13] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[11][12]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[10][11]

    • Mechanical Activation: Crush a few pieces of magnesium turnings with a glass rod against the bottom of the flask to expose a fresh surface.[11][14]

    • Chemical Activation: Add a small crystal of iodine.[1][6] The disappearance of the purple iodine color is an indicator of reaction initiation.[11] Alternatively, a small amount of 1,2-dibromoethane can be used as an activating agent.[4][14]

  • Initiate with a Small Amount of Reagent: Add only a small portion of the aryl halide solution to the activated magnesium and wait for signs of reaction (gentle reflux, cloudiness) before proceeding with the slow addition of the remainder.[1][5]

  • Consider Magnesium Quality: The purity of the magnesium can impact reactivity.[15] Impurities like iron and manganese can have an undesirable effect on the reaction.[16] Use high-purity magnesium turnings specifically intended for Grignard reactions.[15]

Mechanistic Insight: The Competing Pathways

The formation of a Grignard reagent (Ar-MgX) and the Wurtz-type coupling byproduct (Ar-Ar) are competing reactions that are influenced by kinetics and reaction conditions.

ArX Aryl Halide (Ar-X) center1 ArX->center1 center2 ArX->center2 Mg Magnesium (Mg) Mg->center1 ArMgX Grignard Reagent (Ar-MgX) ArMgX->center2 ArAr Wurtz Coupling Product (Ar-Ar) center1->ArMgX Desired Pathway (Surface Reaction) center2->ArAr Side Reaction (Solution Phase)

Caption: Competing reaction pathways in Grignard synthesis.

The desired Grignard formation is a surface reaction where the aryl halide reacts with the metallic magnesium.[4][8] The Wurtz coupling is a subsequent reaction in the solution phase where a molecule of the newly formed, highly nucleophilic Grignard reagent attacks a molecule of unreacted aryl halide.[1][3]

Optimized Protocol for Minimizing Wurtz Coupling

This protocol for the formation of phenylmagnesium bromide is designed to minimize the formation of biphenyl.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Bromobenzene (1.0 eq)

  • Anhydrous Diethyl Ether (Et₂O)

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.[1]

  • Magnesium Activation: Place the magnesium turnings into the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approx. 5-10%) of the bromobenzene solution (dissolved in anhydrous Et₂O) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1][11]

  • Slow Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel over a period of at least 40-60 minutes. Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.[1][9] The goal is to keep the concentration of unreacted bromobenzene low at all times.

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Data Summary: Key Parameter Effects

ParameterCondition Favoring GrignardCondition Favoring Wurtz CouplingRationale
Addition Rate Slow, dropwise additionRapid, bulk additionMinimizes local concentration of unreacted aryl halide.[1][9]
Temperature Low, controlled (e.g., 0-10°C)High, uncontrolled exothermThe coupling reaction has a higher activation energy.[4][9]
Concentration DiluteConcentratedReduces the probability of collision between Ar-MgX and Ar-X.[10]
Mg Surface High area, activatedLow area, passivatedPromotes the desired surface reaction over the solution-phase side reaction.[1][15]
Aryl Halide Ar-Cl < Ar-Br < Ar-IAr-I > Ar-Br > Ar-ClReactivity towards both pathways increases with the lability of the C-X bond.

References

  • brainly.com. (2020, February 26). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent.[Link]

  • GeeksforGeeks. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.[Link]

  • Wikipedia. (n.d.). Wurtz reaction.[Link]

  • BYJU'S. (n.d.). Wurtz Reaction.[Link]

  • Pentaphos Industries. (2025, September 13). Why Magnesium Turnings are Crucial in Grignard Reactions.[Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.[Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.[Link]

  • Jasperse, J. (n.d.). Chem 355: Grignard Synthesis of Triphenylmethanol.[Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.[Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). RSC Publishing.[Link]

  • SciSpace. (n.d.). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters.[Link]

  • Fiveable. (2025, August 15). Wurtz Reaction Definition - Organic Chemistry Key Term.[Link]

  • ResearchGate. (n.d.). (a) Reaction mechanism of the Wurtz coupling of aryl halides using a Na...[Link]

  • Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis.[Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.[Link]

  • Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.[Link]

  • ChemRxiv. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.[Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.[Link]

  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.[Link]

  • The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.[Link]

  • Grokipedia. (n.d.). Wurtz reaction.[Link]

  • Piller, F. M., et al. (2008). A General Method for the Preparation of Functionalized Arylmagnesium Halides by Direct Insertion of Magnesium into Aryl Halides. Angewandte Chemie International Edition, 47(36), 6802-6806. [Link]

  • CK-12 Foundation. (2026, January 1). Reaction with Metals - Haloalkanes.[Link]

  • NileRed. (2019, January 7). making Grignard reagents.[Link]

  • Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction.[Link]

  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.[Link]

  • BYJU'S. (2019, January 22). Wurtz-Fittig Reaction Mechanism.[Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 4-(3,4-Dimethoxyphenyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-4-hydroxypiperidines. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol. Our focus is to provide in-depth, field-proven insights to diagnose and resolve common issues related to product purity and reaction yield.

The synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, a key intermediate for various pharmacologically active molecules, is most commonly achieved via the Grignard reaction.[1][2] This involves the nucleophilic addition of a 3,4-dimethoxyphenylmagnesium bromide Grignard reagent to a protected 4-piperidone, typically N-Boc-4-piperidone. While robust, this pathway is sensitive to several factors that can lead to low yields and the formation of significant impurities. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Issue 1: The Grignard reaction has a very low yield or fails to proceed.

Question: My reaction mixture showed little to no conversion of the N-Boc-4-piperidone starting material. What are the most likely causes for this failure?

Answer: A low or non-existent yield is most often traced back to the Grignard reagent (3,4-dimethoxyphenylmagnesium bromide) itself. Grignard reagents are highly reactive and sensitive organometallic compounds that function as both strong nucleophiles and potent bases.[3][4] Their successful formation and use depend critically on the reaction environment.

Primary Causes & Solutions:

  • Presence of Moisture or Protic Impurities: This is the most common cause of Grignard reaction failure. Grignard reagents are strong bases and will readily react with any acidic protons, particularly water, in an acid-base reaction that quenches the reagent.[4][5]

    • Causality: The carbanionic carbon of the Grignard reagent abstracts a proton from water (or alcohols, etc.) to form the inert hydrocarbon 1,2-dimethoxybenzene, destroying the active nucleophile.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (e.g., dry nitrogen or argon).[6] Solvents, particularly tetrahydrofuran (THF), must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent like sodium/benzophenone.

  • Poor Quality or Inactive Magnesium: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[3][6]

    • Causality: The electron transfer from magnesium to the aryl halide cannot occur if the metal surface is not exposed and active.

    • Solution: Activate the magnesium turnings before use. This can be achieved by:

      • Gently crushing the turnings in a mortar and pestle to expose fresh surface area.[6]

      • Adding a small crystal of iodine, which chemically cleans the surface.[6][7]

      • Adding a few drops of 1,2-dibromoethane, which reacts to form ethylene gas and MgBr₂, exposing fresh metal.[6]

  • Incomplete Grignard Reagent Formation: The reaction between 4-bromo-1,2-dimethoxybenzene and magnesium may not have gone to completion.

    • Causality: Insufficient reaction time or suboptimal temperature can lead to a lower-than-expected concentration of the active Grignard reagent.

    • Solution: After the initial exothermic reaction subsides, gently reflux the mixture for 30-60 minutes to ensure complete formation.[8] For quantitative accuracy, it is best practice to titrate the Grignard reagent before adding it to the piperidone to determine its exact molarity.[5]

Issue 2: The yield is low, and I've recovered a significant amount of my N-Boc-4-piperidone starting material.

Question: The reaction appears to have worked, but my primary isolated product is the starting ketone. What side reaction is causing this?

Answer: Recovering the starting ketone is a classic sign that a competing side reaction, enolization, has occurred instead of the desired nucleophilic addition.

Primary Cause & Solution:

  • Enolization of N-Boc-4-piperidone: The Grignard reagent, acting as a base, can deprotonate the α-protons (protons on the carbons adjacent to the carbonyl group) of the piperidone. This forms a magnesium enolate.[5][6][8]

    • Causality: The α-protons of a ketone are weakly acidic. The strong basicity of the Grignard reagent can favor this acid-base reaction over nucleophilic attack at the carbonyl carbon. During the aqueous workup, this enolate is protonated, regenerating the starting ketone.

    • Solution: Control the reaction temperature. Nucleophilic addition is generally favored at lower temperatures, while enolization becomes more competitive at higher temperatures.

      • Add the Grignard reagent solution slowly to a solution of N-Boc-4-piperidone cooled to a low temperature (e.g., -78 °C to 0 °C).[5][8]

      • Allow the reaction to stir at this low temperature for 1-2 hours before slowly warming to room temperature. This gives the nucleophilic addition sufficient time to occur before the temperature rises to a point where enolization is significant.

Issue 3: My final product is contaminated with significant byproducts.

Question: My NMR spectrum shows my desired product, but also other significant impurities. What are they, and how can I prevent them?

Answer: Besides enolization, other side reactions can generate impurities that complicate purification and lower the purity of the final product.

Common Impurities and Their Prevention:

ImpurityChemical NameLikely OriginPrevention Strategy
Biphenyl byproduct 3,3',4,4'-Tetramethoxy-1,1'-biphenylWurtz Coupling: The Grignard reagent reacts with unreacted 4-bromo-1,2-dimethoxybenzene.[3][8]Add the aryl bromide solution slowly to the magnesium turnings during Grignard formation. This maintains a low concentration of the aryl bromide, minimizing its reaction with the newly formed Grignard reagent.
Reduced alcohol N-Boc-4-hydroxypiperidineReduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone via hydride transfer. This is less common with aryl Grignards but can occur if using alkyl Grignards with β-hydrogens.Not a major concern with 3,4-dimethoxyphenylmagnesium bromide, but maintaining low reaction temperatures is a good general practice to suppress side reactions.
Unreacted starting material 1,2-DimethoxybenzeneQuenched Grignard Reagent: Reaction with moisture or other protic sources.Ensure strictly anhydrous conditions as described in Issue 1.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

This protocol is a general guideline and may require optimization.

  • Preparation of the Grignard Reagent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). b. Add a single crystal of iodine to activate the magnesium.[7] c. In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethoxybenzene (1.0 equivalent) in anhydrous THF. d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating with a heat gun may be applied.[6] e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation.[8]

  • Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.[9] b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel. d. Stir the reaction mixture at -78 °C for 2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5] This is preferred over strong acids to prevent potential side reactions with the tertiary alcohol product. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[10]

Protocol 2: Titration of the Grignard Reagent
  • Accurately weigh ~100 mg of iodine into a dry flask and dissolve it in ~5 mL of anhydrous THF.

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears and the solution becomes colorless.

  • Record the volume of Grignard reagent added. The concentration (M) is calculated as: (mass of I₂ / 253.8 g/mol) / (volume of Grignard reagent in L).

Visualizing the Process

Workflow for Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification A 1. Activate Mg with I₂ in anhydrous THF B 2. Add 4-bromo-1,2-dimethoxybenzene dropwise A->B C 3. Reflux to ensure complete formation B->C F 6. Add Grignard reagent slowly C->F D 4. Dissolve N-Boc-4-piperidone in anhydrous THF E 5. Cool to -78 °C D->E E->F G 7. Stir and warm to RT overnight F->G H 8. Quench with sat. aq. NH₄Cl G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry, concentrate to obtain crude product I->J K 11. Purify via Recrystallization or Chromatography J->K L L K->L Final Product: 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Caption: Experimental workflow for the synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol.

Troubleshooting Low Yield

G Start Low Yield or Reaction Failure Q1 Recovered starting ketone? Start->Q1 Enolization Likely Cause: Enolization Q1->Enolization Yes Q2 No conversion or minimal product? Q1->Q2 No Sol_Enolization Solution: - Add Grignard at low temp (-78 °C) - Stir at low temp before warming Enolization->Sol_Enolization Grignard_Issue Likely Cause: Grignard Reagent Problem Q2->Grignard_Issue Yes Sol_Grignard Solutions: 1. Ensure anhydrous conditions 2. Activate Mg (I₂, crushing) 3. Titrate reagent for accuracy Grignard_Issue->Sol_Grignard

Caption: Decision tree for troubleshooting low product yield in the Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is an N-Boc protecting group used on the 4-piperidone? A: The Boc (tert-butyloxycarbonyl) group serves two main purposes. First, it protects the secondary amine of the piperidine ring. The amine proton is acidic and would be deprotonated by the Grignard reagent, quenching it. Second, the bulky Boc group can influence the conformation of the piperidine ring, which can affect the stereochemical outcome of reactions at the C4 position.[11]

Q2: Can I use a different Grignard quenching agent, like dilute HCl? A: While dilute acid will work to protonate the magnesium alkoxide intermediate, a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred.[5] Tertiary benzylic alcohols, like the product of this synthesis, can be sensitive to strong acids and may undergo elimination (dehydration) to form an alkene byproduct under harsh acidic conditions. Ammonium chloride provides a milder, buffered quench.

Q3: How can I best confirm the purity of my final product? A: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): To assess the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities. The disappearance of the ketone signal (~208 ppm in ¹³C NMR for N-Boc-4-piperidone) and the appearance of a quaternary alcohol carbon signal (~70-80 ppm) are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • Google Patents. (1974).
  • Royal Society of Chemistry. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

  • UNODC. (2023). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs. [Link]

  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • Grignard Reaction. Grignard Reaction. [Link]

  • DTIC. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ScienceMadness.org. (2016). Grignard successes and failures. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • Google Patents. (2015).
  • Google Patents. (1978).
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ResearchGate. (2013). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. (2025). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]

Sources

Technical Support Center: Optimizing 3,4-Dimethoxyphenyl Lithium Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 3,4-dimethoxyphenyl lithium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and application of this versatile organolithium reagent. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, selectivity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the formation and subsequent addition reaction of 3,4-dimethoxyphenyl lithium?

A1: The standard and highly recommended starting temperature for both the lithiation of veratrole (1,2-dimethoxybenzene) and the subsequent addition of the resulting 3,4-dimethoxyphenyl lithium to an electrophile is -78 °C (a dry ice/acetone bath).[1] This cryogenic temperature is crucial for several reasons:

  • Reagent Stability: Aryllithium species, while more stable than their alkyl counterparts, can still be thermally labile. At -78 °C, the rate of decomposition of 3,4-dimethoxyphenyl lithium is significantly minimized.

  • Side Reaction Prevention: Many undesirable side reactions, such as reaction with the etheral solvent (e.g., THF), are kinetically suppressed at low temperatures.[1][2] For example, n-butyllithium can deprotonate THF at an appreciable rate at temperatures above -20 °C.[1]

  • Enhanced Selectivity: Low temperatures often favor the kinetically controlled product, leading to higher regioselectivity and stereoselectivity in addition reactions.

  • Exotherm Control: The initial lithiation and subsequent quenching with an electrophile can be highly exothermic.[3] Starting at -78 °C provides a large thermal buffer, allowing for better control over the internal reaction temperature during reagent addition.

Q2: My reaction is sluggish at -78 °C. Can I perform the reaction at a higher temperature?

A2: While it is possible to run some lithiation reactions at higher temperatures (e.g., 0 °C or even reflux in less reactive solvents like diethyl ether), it introduces significant risks.[4][5][6] For 3,4-dimethoxyphenyl lithium, which is activated by two methoxy groups, raising the temperature can lead to several complications:

  • Benzyne Formation: At elevated temperatures, ortho-lithiated aryl ethers can eliminate lithium methoxide to form a highly reactive benzyne intermediate, leading to a complex mixture of products.

  • Reaction with Solvent: As mentioned, organolithium reagents can react with ethereal solvents like THF at higher temperatures.[1][2] Diethyl ether is more stable than THF in this regard.[4]

  • Reduced Selectivity: Increasing the temperature may favor thermodynamically controlled side products over the desired kinetically formed product.

If your reaction is sluggish, consider alternatives to raising the temperature first, such as increasing the reaction time at -78 °C, or allowing the reaction to warm slowly to a slightly higher, but still controlled, temperature (e.g., -40 °C) after the initial addition is complete.[7]

Q3: What are the most common side products related to improper temperature control?

A3: Improper temperature management is a primary cause of low yields and product mixtures. Key side products include:

  • Products from Reagent Decomposition: If the aryllithium reagent decomposes before the electrophile is added, you will recover unreacted starting material (veratrole) after workup.

  • Solvent-Derived Impurities: If the temperature rises too high, the organolithium reagent can react with the THF solvent, leading to impurities derived from acetaldehyde enolate.[2]

  • Wurtz-Coupling Products: This occurs when the organolithium reagent reacts with unreacted starting material (e.g., 4-bromoveratrole if using a halogen-lithium exchange) to form a biaryl species. This is more prevalent at higher temperatures.[8]

  • Loss of Selectivity: In reactions with multifunctional electrophiles, higher temperatures can lead to a loss of chemo- or regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem: Low or No Product Yield

Q: My TLC/LC-MS analysis shows mostly unreacted starting material (veratrole) and no desired product. What went wrong?

A: This is a classic symptom of failed lithiation or premature quenching of the organolithium reagent. Temperature plays a critical role here.

Possible Causes & Solutions:

  • Inactive n-BuLi Reagent: The concentration of commercially available n-butyllithium can decrease over time due to thermal decomposition and reaction with atmospheric moisture/oxygen.[1][2]

    • Solution: Always titrate your n-BuLi solution before use to determine its active concentration. A common method is the double titration with diphenylacetic acid.[1][2] This is the single most important step to ensure reproducibility.

  • Insufficient Lithiation Time/Temperature: The lithiation of veratrole may be incomplete.

    • Solution: Ensure the n-BuLi is added slowly at -78 °C and allow the reaction to stir for a sufficient time (typically 1-3 hours) at this temperature before adding the electrophile. You can confirm the formation of the organolithium reagent by taking a small aliquot, quenching it with D₂O, and analyzing the deuterium incorporation by NMR or MS.

  • Premature Quenching by Impurities: Organolithiums are extremely strong bases and will react instantly with any protic source.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.[9][10] Solvents must be anhydrous and freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). The entire reaction must be conducted under a dry, inert atmosphere (argon or nitrogen).[1][11]

  • Electrophile Addition Temperature Too High: Adding the electrophile to a solution that has warmed up can lead to rapid decomposition of the 3,4-dimethoxyphenyl lithium.

    • Solution: Maintain the cryogenic temperature throughout the addition of the electrophile. Add the electrophile solution dropwise to manage the reaction exotherm.

Problem: A Complex Mixture of Products is Observed

Q: My crude reaction mixture shows multiple spots on TLC, and the desired product is a minor component. How can temperature optimization improve selectivity?

A: The formation of multiple products points towards competing reaction pathways, which are highly sensitive to temperature.

Possible Causes & Solutions:

  • Reaction Warmed Up Prematurely: Allowing the reaction to warm before it is complete is a common cause of side product formation.

    • Solution: Maintain the reaction at -78 °C for a longer period after electrophile addition (e.g., 1-2 hours) before slowly warming to room temperature. A slow, controlled warm-up can be crucial. Quench the reaction at low temperature (e.g., -20 °C to 0 °C) with a suitable quenching agent (e.g., saturated aq. NH₄Cl) before allowing it to reach room temperature.[12]

  • Rate of Addition: A fast addition of the electrophile can create localized "hot spots" in the flask, even if the cooling bath is at -78 °C.

    • Solution: Add the electrophile slowly, dropwise, via a syringe pump for maximum control. Ensure vigorous stirring to dissipate heat effectively.[9]

  • Benzyne Formation: As discussed, this is a risk if the temperature rises too high, especially with ortho-lithiated species.

    • Solution: Strict adherence to cryogenic temperatures is the best prevention. If higher temperatures are unavoidable, consider using a different solvent system, like diethyl ether, which is less prone to promoting benzyne formation than THF.[4]

Data Summary: Temperature vs. Yield & Selectivity

The following table provides a representative summary of how reaction temperature can impact the outcome of a hypothetical addition of 3,4-dimethoxyphenyl lithium to an aldehyde electrophile.

Temperature (°C)Desired Product Yield (%)Side Product (Wurtz Coupling) (%)Unreacted Veratrole (%)
-78 >90 <2 <5
-40751010
-20502515
0<20>40>30

This data is illustrative and serves to highlight the general trend observed in such reactions.

Experimental Protocols & Workflows

Workflow for Optimizing Reaction Temperature

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_start Initial Setup cluster_analysis Analysis cluster_results Outcome Assessment cluster_troubleshoot Troubleshooting Paths start Start: Reaction at -78°C analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis high_yield High Yield & Good Purity? analysis->high_yield low_yield Low Yield/ No Reaction high_yield->low_yield No (Low Yield) mixture Mixture of Products high_yield->mixture No (Mixture) end Success: Proceed with Scale-up high_yield->end  Yes check_reagents 1. Titrate n-BuLi 2. Verify Solvent Purity low_yield->check_reagents check_conditions 1. Slower Electrophile Addition 2. Longer Reaction at -78°C 3. Controlled Slow Warm-up mixture->check_conditions check_reagents->start Re-run check_conditions->start Re-run

Caption: Troubleshooting workflow for temperature optimization.

Protocol 1: Titration of n-Butyllithium using Diphenylacetic Acid

This protocol is essential for determining the accurate concentration of active organolithium reagent.[1]

Materials:

  • Anhydrous diphenylacetic acid

  • Anhydrous THF

  • n-Butyllithium solution to be titrated

  • Schlenk flask, magnetic stir bar, syringes, needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Flame-dry a 50 mL Schlenk flask containing a stir bar under vacuum and backfill with argon. Repeat three times.[1]

  • Accurately weigh ~200 mg of anhydrous diphenylacetic acid into the flask under a positive flow of argon.

  • Add 10 mL of anhydrous THF to dissolve the acid.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the n-butyllithium solution dropwise via a 1 mL syringe. The initial reaction is deprotonation of the carboxylic acid. The endpoint is reached when a persistent pale yellow color appears, indicating the formation of the diphenylacetate enolate.

  • Record the volume of n-BuLi solution added.

  • Calculate the molarity: Molarity = (moles of diphenylacetic acid) / (Volume of n-BuLi in L).

Protocol 2: General Procedure for 3,4-Dimethoxyphenyl Lithium Addition

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Titrated n-butyllithium in hexanes

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous NH₄Cl solution

  • Standard organic workup solvents (e.g., ethyl acetate, brine)

  • Schlenk line and associated glassware

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet.

  • Add veratrole (1.0 eq) and anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated n-butyllithium (1.05 eq) solution dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting milky white suspension at -78 °C for 2 hours.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF dropwise, again maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction to 0 °C over 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.

References

  • Gilman test - Grokipedia. (n.d.).
  • Gilman test - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem. (2025). BenchChem.
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Organolithium reagent - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. (2025, December 3). Retrieved February 20, 2026, from [Link]

  • Organolithium reagents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]

  • DE10146233C1 - Preparation of aryl-lithium compounds, used as reagents in organic synthesis, involves adding aryl catalyst in reaction of aryl halide with lithium in solvent containing ether - Google Patents. (n.d.).
  • Gilman reagent toward the synthesis of natural products - RSC Publishing. (2023, December 4). Retrieved February 20, 2026, from [Link]

  • Gilman Reagent - FlexiPrep. (n.d.). Retrieved February 20, 2026, from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University.
  • Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1162-1188. [Link]

  • Bailey, W. F., & Luderer, M. R. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1147-1155. [Link]

  • Gilman Reagent: Preparation and reactions with easy mechanism - Chemistry Notes. (2020, July 11). Retrieved February 20, 2026, from [Link]

  • n-Bu-Li reactions in diethyl ether, how 'hot' can I go : r/chemistry - Reddit. (2018, January 8). Retrieved February 20, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved February 20, 2026, from [Link]

  • Bailey, W. F., et al. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(7), 2825-2828. [Link]

  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825-2828. [Link]

  • Optimization of Organolithium Reactions. (2020, May 15). Organic Process Research & Development. Retrieved February 20, 2026, from [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26). Molecules. Retrieved February 20, 2026, from [Link]

  • Standard Lithiation–Borylation A user's guide. (2017, February 28). University of Bristol. Retrieved February 20, 26, from [Link]

  • Metalation as a Side Reaction in the Preparation of Organolithium Compounds | Journal of the American Chemical Society. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Lithiation and Organolithium Reactions - Mettler Toledo. (n.d.). Retrieved February 20, 2026, from [Link]

  • DE10162332A1 - Process for the preparation of alkyl lithium compounds under reduced pressure - Google Patents. (n.d.).
  • Lithiation Reaction | ACS.org. (n.d.). American Chemical Society. Retrieved February 20, 2026, from [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview - YouTube. (2022, September 27). Retrieved February 20, 2026, from [Link]

  • Lithium Cycling in Polymethoxymethane Solvents. - DTIC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Thermal Stability of Electrolytes with Mixtures of LiPF6 and LiBF4 Used in Lithium-Ion Cells - CECRI, Karaikudi. (n.d.). Retrieved February 20, 2026, from [Link]

  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Improved Electrochemical Behavior and Thermal Stability of Li and Mn-Rich Cathode Materials Modified by Lithium Sulfate Surface Treatment - MDPI. (2022, March 20). Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Exotherm Control in 3,4-Dimethoxyphenylmagnesium Bromide Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic nature of 3,4-dimethoxyphenylmagnesium bromide synthesis. The formation of this Grignard reagent is a powerful tool in organic synthesis, but the inherent exotherm requires careful control to ensure safety, maximize yield, and prevent runaway reactions.

This resource is structured to address specific issues you might encounter, moving from immediate troubleshooting to broader frequently asked questions and preventative best practices.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable advice for issues that may arise during the Grignard reaction.

Question: My reaction has initiated, and the temperature is rising much faster than anticipated. What are the immediate steps to control the exotherm?

Answer: An uncontrolled exotherm is a significant safety hazard.[1][2] Immediate and calm action is required.

Immediate Actions:

  • Stop the Addition of 4-Bromo-1,2-dimethoxybenzene: Immediately cease the addition of the aryl bromide to the reaction mixture. This cuts off the fuel for the exothermic reaction.

  • External Cooling: If not already in place, immerse the reaction flask in an ice-water bath to rapidly dissipate heat.[1][3] Ensure the bath has good contact with the flask's surface area.

  • Increase Stirring Rate: Enhance the agitation of the reaction mixture. This improves heat transfer from the bulk of the solution to the cooled walls of the flask.

  • Monitor the Reflux Rate: If the solvent (typically THF or diethyl ether) begins to boil vigorously, ensure your condenser is efficiently returning the solvent to the flask.[1][2] A rapid increase in reflux indicates significant heat generation.

Causality: The rapid temperature increase is due to the accumulation of unreacted 4-bromo-1,2-dimethoxybenzene during a delayed initiation, followed by a sudden, rapid reaction.[4][5] The goal of these interventions is to remove heat faster than it is being generated.

Question: The reaction was proceeding smoothly, but the exotherm has suddenly stopped, even though I am still adding the aryl bromide. What does this indicate, and what should I do?

Answer: A sudden cessation of the exotherm is a critical situation that suggests the reaction has stalled. This can lead to a dangerous accumulation of the aryl bromide.[6]

Analysis and Action:

  • Potential Cause: The active surface of the magnesium may have become coated or "passivated," preventing further reaction. This can be due to impurities or the formation of byproducts.

  • Immediate Action: STOP the addition of 4-bromo-1,2-dimethoxybenzene immediately.

  • Diagnosis:

    • Observe the appearance of the magnesium. Is it still metallic, or has it become dull and coated?

    • Monitor the temperature closely. A complete lack of heat generation upon addition of a small test amount of aryl bromide confirms the reaction has stopped.

  • Solution: Attempt to re-initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8][9] If re-initiation is unsuccessful, the reaction must be safely quenched. Do not continue adding the aryl bromide in the hope that it will restart on its own.

Question: I am not observing any exotherm after adding a portion of my 4-bromo-1,2-dimethoxybenzene. How do I know if the reaction has failed to initiate, and what are the safe next steps?

Answer: Failure to initiate is a common challenge in Grignard synthesis and a primary cause of dangerous exotherms due to the potential for a delayed, runaway reaction.[1][4]

Confirmation of Non-Initiation:

  • Visual Cues: A successful initiation is often accompanied by the appearance of a cloudy or grayish color in the solution and gentle bubbling at the magnesium surface.[10]

  • Temperature Monitoring: There should be a noticeable, albeit controlled, temperature increase.[7][11]

Troubleshooting Initiation Failure:

  • Patience: Sometimes, an induction period is required.[4][5] Stir the mixture for 10-15 minutes before taking further action.

  • Gentle Warming: Carefully warm the flask with a heat gun or a warm water bath.[9][12] A slight increase in temperature can often provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and will likely sustain itself, so be prepared to cool it.[7][8]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[8][13]

    • Add a single, small crystal of iodine. The disappearance of the purple color is an indicator of reaction initiation.[3][8][13]

    • Add a few drops of 1,2-dibromoethane, which is highly reactive and can help expose a fresh magnesium surface.[8][14]

If initiation does not occur after these steps, it is crucial to safely quench the reaction before starting over. The primary suspect for persistent initiation failure is the presence of moisture.[3][10][15][16]

Frequently Asked Questions (FAQs)

This section addresses broader concepts and best practices for the preparation of 3,4-dimethoxyphenylmagnesium bromide.

What are the primary factors that influence the intensity of the exotherm?

The intensity of the exotherm is influenced by several key factors:

  • Rate of Addition: The faster the 4-bromo-1,2-dimethoxybenzene is added, the faster the heat is generated. A slow, controlled addition is critical for safety.[2][17]

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are essential as they solvate and stabilize the Grignard reagent.[16][18] THF, with its higher boiling point, can sometimes allow for better temperature control compared to the more volatile diethyl ether.[1]

  • Purity of Reagents: All reagents and glassware must be scrupulously dry.[3][10][15] Water will react with and quench the Grignard reagent in a highly exothermic acid-base reaction, which can contribute to the overall heat generated.[14][16]

  • Magnesium Surface Area and Activation: The state of the magnesium turnings plays a crucial role. A larger surface area can lead to a faster reaction. As mentioned, an oxide layer on the magnesium can inhibit the reaction, leading to a dangerous accumulation of the halide.[9][13]

What is a "runaway reaction" and how can it be prevented?

A runaway reaction, or thermal runaway, is a process where an increase in temperature leads to a further increase in the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[19][20] In Grignard synthesis, this can lead to the violent boiling of the solvent, a rapid increase in pressure, and potentially an explosion or fire.[1][2]

Prevention is key and involves:

  • Controlled Addition: Using a dropping funnel to add the 4-bromo-1,2-dimethoxybenzene solution at a rate that allows the heat to be dissipated.

  • Adequate Cooling: Having an appropriately sized ice-water bath ready and using it to maintain a steady reaction temperature.[1][3]

  • Proper Reaction Scale and Flask Size: Using a flask that is large enough to accommodate the reaction volume and potential foaming or vigorous boiling. A common rule of thumb is that the reaction volume should not exceed half the flask's capacity.

  • Continuous Monitoring: Actively monitoring the reaction temperature with a thermometer.

How does the choice of solvent affect exotherm control?

The solvent plays a dual role in Grignard reactions: it stabilizes the Grignard reagent and acts as a heat sink.

  • Boiling Point: Diethyl ether has a low boiling point (34.6 °C), which means the reaction can be maintained at a relatively low temperature through reflux.[16] However, its high volatility requires an efficient condenser to prevent solvent loss.[2] THF has a higher boiling point (66 °C), which can allow for reactions with less reactive halides but also means the reaction can reach a higher temperature if not properly cooled.[16][21]

  • Solvation: THF is a more polar ether and can solvate the magnesium center more effectively, sometimes leading to a faster and more efficient reaction.[16][22]

For 3,4-dimethoxyphenylmagnesium bromide, THF is a commonly used and effective solvent.[21]

Critical Parameters for Exotherm Control

The following table summarizes key parameters for safely managing the preparation of 3,4-dimethoxyphenylmagnesium bromide.

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating properties for the Grignard reagent and a manageable boiling point for reflux control.[1][16]
Addition Rate Slow, dropwise additionPrevents accumulation of unreacted aryl bromide and allows for steady heat dissipation.[2][8][17]
Temperature Maintain a gentle refluxA steady reflux indicates a controlled, ongoing reaction. External cooling should be used to prevent vigorous boiling.[9]
Agitation Vigorous, consistent stirringEnsures even temperature distribution and efficient heat transfer to the flask walls.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture, which can cause side reactions and quench the Grignard reagent.[15]

Experimental Protocol: Safe Preparation of 3,4-Dimethoxyphenylmagnesium Bromide

This protocol emphasizes safety and exotherm control.

Materials:

  • Magnesium turnings

  • 4-Bromo-1,2-dimethoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation, if needed)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Inert gas source (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and assemble while still warm under a positive pressure of inert gas, or flame-dry under vacuum.[1][3][10] Allow to cool to room temperature under the inert atmosphere.

  • Reagent Setup:

    • Place the magnesium turnings and a magnetic stir bar in the three-neck flask.

    • In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethoxybenzene in a portion of the anhydrous THF.

    • Add enough anhydrous THF to the reaction flask to cover the magnesium turnings.

  • Initiation:

    • Begin vigorous stirring.

    • Add a small portion (approx. 5-10%) of the 4-bromo-1,2-dimethoxybenzene solution from the dropping funnel to the magnesium suspension.[4]

    • Monitor for signs of reaction initiation (gentle bubbling, cloudiness, slight temperature rise).

    • If the reaction does not start within 10-15 minutes, apply gentle heat with a heat gun or add a small crystal of iodine.

  • Controlled Addition:

    • Once the reaction is initiated and a gentle reflux is observed, begin the dropwise addition of the remaining 4-bromo-1,2-dimethoxybenzene solution.

    • Maintain the addition rate to sustain a gentle, controlled reflux. Use the ice-water bath as needed to modulate the temperature and prevent vigorous boiling.[13]

  • Completion:

    • After the addition is complete, continue to stir the mixture. The exotherm will naturally subside.

    • If necessary, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

    • The final Grignard reagent should be a cloudy, grayish-brown solution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the reaction.

G start Start Reaction (Add initial portion of aryl halide) check_initiation Observe for signs of initiation: - Gentle reflux - Cloudiness - Temperature rise start->check_initiation initiation_ok Initiation Successful check_initiation->initiation_ok Yes no_initiation No Initiation Observed check_initiation->no_initiation No controlled_addition Proceed with slow, controlled addition of remaining aryl halide. Monitor temperature. initiation_ok->controlled_addition troubleshoot_initiation Troubleshoot Initiation: 1. Wait 10-15 min 2. Gentle warming 3. Add iodine/initiator no_initiation->troubleshoot_initiation monitor_exotherm Monitor Exotherm During Addition controlled_addition->monitor_exotherm check_restart Does reaction initiate? troubleshoot_initiation->check_restart restart_ok Initiation Successful check_restart->restart_ok Yes restart_fail Initiation Fails check_restart->restart_fail No restart_ok->controlled_addition quench SAFE QUENCH REQUIRED restart_fail->quench exotherm_stable Exotherm Stable & Controlled monitor_exotherm->exotherm_stable Yes exotherm_high Exotherm Too High monitor_exotherm->exotherm_high No, too fast exotherm_stops Exotherm Stops Unexpectedly monitor_exotherm->exotherm_stops No, stalls continue_reaction Continue addition to completion exotherm_stable->continue_reaction control_measures Immediate Control Measures: 1. Stop addition 2. External cooling (ice bath) 3. Increase stirring exotherm_high->control_measures stall_measures Stalled Reaction Protocol: 1. STOP ADDITION 2. Attempt re-initiation 3. If fails, SAFE QUENCH exotherm_stops->stall_measures control_measures->monitor_exotherm

Caption: Troubleshooting workflow for Grignard reaction initiation and exotherm control.

References

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

  • Various Authors. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Calorimetric investigation of the formation of Grignard reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Chen, J. R., et al. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Hindawi. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent effects in the Grignard reaction with alkynes | Request PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]

  • Various Authors. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Quora. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiles of process variables during the Grignard initiation reaction. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry. Retrieved from [Link]

  • Oreate AI. (2026, February 20). Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. Retrieved from [Link]

  • Robertson, D. L. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thermal runaway – Knowledge and References. Retrieved from [Link]

  • MDPI. (2025, March 6). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Retrieved from [Link]

  • OSTI.GOV. (n.d.). UNDERSTANDING THE LIMITS OF THERMAL RUNAWAY IN LITHIUM-ION BATTERY SYSTEMS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxyphenyl)piperidin-4-ol. It provides in-depth troubleshooting advice and validated protocols to address stability challenges encountered under acidic experimental conditions. Our focus is on explaining the underlying chemical principles to empower users to make informed decisions during their research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol.

Q1: What are the primary stability concerns for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol under acidic conditions?

A1: The structure of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol contains two key functionalities susceptible to acid-catalyzed degradation: a tertiary alcohol and a piperidine ring.

  • Acid-Catalyzed Dehydration: The tertiary alcohol at the C4 position is prone to elimination (dehydration) in the presence of acid. This reaction would likely result in the formation of a double bond within the piperidine ring, leading to the formation of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine.

  • Piperidine Ring Stability: While the piperidine ring itself is generally stable, the nitrogen atom is basic and will be protonated in acidic media.[1] This can influence the overall reactivity and solubility of the molecule.

  • Ether Cleavage: The dimethoxy groups on the phenyl ring are generally stable under mild acidic conditions. However, strong acids combined with heat could potentially lead to ether cleavage, though this is a less immediate concern compared to dehydration.[2]

Q2: How does pH impact the stability of this compound in aqueous solutions?

A2: The stability of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol is highly pH-dependent. As with many nitrogen-containing heterocyclic compounds, stability is often greatest near a neutral pH.[3] Under strongly acidic conditions (pH < 3), the rate of acid-catalyzed dehydration is expected to increase significantly. It is crucial to perform a pH-stability profile to identify the optimal pH range for your specific application and formulation.[1]

Q3: What are the likely degradation products I should be looking for?

A3: The primary degradation product under acidic conditions is expected to be the result of dehydration. You should primarily monitor for the appearance of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine. Its formation represents a loss of the parent compound and will have different physicochemical properties, including polarity, which will be observable in chromatographic analyses.

Q4: In which common laboratory solvents is 4-(3,4-Dimethoxyphenyl)piperidin-4-ol expected to be stable for preparing stock solutions?

A4: For short-term storage and preparation of stock solutions, aprotic organic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[3] Protic solvents like methanol or ethanol could participate in reactions over time, especially if acidic or basic impurities are present. When working with aqueous buffers, it is always recommended to prepare solutions fresh or to conduct a short-term stability assessment in that specific buffer.[3]

Troubleshooting Guide: Experimental Observations

This guide provides solutions to common problems encountered during experimentation.

Issue 1: I am observing a new, growing peak in my HPLC/LC-MS analysis after incubating my compound in an acidic buffer.

  • Question: Could this new peak be a degradation product?

  • Answer: Yes, the appearance of a new peak that increases in area over time while the parent compound's peak area decreases is a strong indication of degradation.[3] In a reversed-phase HPLC system, the dehydration product, being less polar than the parent alcohol, would likely have a longer retention time.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The dehydration product will have a molecular weight that is 18.015 g/mol less than the parent compound.

    • Monitor Kinetics: Run a time-course experiment to monitor the rate of formation of the new peak. This will help you understand the degradation kinetics under your specific conditions.

    • Adjust pH: If degradation is too rapid, consider increasing the pH of your buffer to a less acidic value.

Issue 2: My biological or chemical assay results are inconsistent and show poor reproducibility.

  • Question: Could the stability of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol be the cause?

  • Answer: Absolutely. Inconsistent results are a classic sign of compound instability.[1] If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to unreliable and non-reproducible data.

  • Troubleshooting Steps:

    • Use Fresh Solutions: Always prepare working solutions of the compound immediately before use.[3]

    • Control Temperature: Store stock solutions at -20°C or -80°C in single-use aliquots to prevent repeated freeze-thaw cycles.[1] Perform experiments at a controlled, consistent temperature.

    • Pre-Incubation Test: Before running a full assay, incubate the compound in your assay buffer for the maximum duration of your experiment. Analyze the sample by HPLC to quantify the extent of degradation. If degradation is more than 5-10%, you must reconsider your experimental conditions.

Issue 3: I noticed a color change or the formation of a precipitate in my acidic stock solution.

  • Question: What does this signify?

  • Answer: A physical change such as a color change or precipitation is a clear indicator of a chemical reaction or a change in solubility.[1] While the expected dehydration product is likely colorless, more complex degradation pathways or reactions with media components could generate colored impurities. Precipitation may occur if the degradation product has lower solubility in the solvent system than the parent compound.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect solutions before use. Do not use any solution that shows signs of discoloration or precipitation.

    • Solubility Check: Determine the solubility of your compound in the acidic medium. It's possible the protonated form has different solubility characteristics.

    • Analyze the Precipitate: If feasible, isolate the precipitate and analyze it to determine if it is a degradation product or an insoluble salt of the parent compound.

Experimental Protocols & Methodologies

These protocols provide a framework for systematically evaluating the stability of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of an analytical method, in line with ICH guidelines.[4][5]

Objective: To assess the stability of the compound under acidic stress and identify the primary degradation product.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol in acetonitrile or DMSO.

  • Stress Sample Preparation:

    • In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.1 N HCl. This creates a final concentration of 0.1 mg/mL.

    • Prepare a control sample by adding 1 mL of the stock solution to 9 mL of the HPLC mobile phase or a neutral buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate both the stress and control samples in a water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquots by adding an equimolar amount of 0.1 N NaOH to stop the degradation reaction.

  • HPLC Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis and inject them into the system.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow A Prepare 1 mg/mL Stock Solution B Create Stress Sample (0.1 N HCl) A->B C Create Control Sample (Neutral Buffer) A->C D Incubate Both at 60°C B->D C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize Aliquots with NaOH E->F G Dilute with Mobile Phase F->G H Analyze by HPLC-UV/MS G->H

Caption: Workflow for an acid-catalyzed forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[6]

Objective: To develop a chromatographic method capable of separating 4-(3,4-Dimethoxyphenyl)piperidin-4-ol from its potential acid-degradation product.

Suggested HPLC Parameters:

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm
Injection Vol. 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is resolved from the degradation peaks generated in the forced degradation study.

Data Presentation & Interpretation

Summarizing stability data in a clear format is essential for interpretation.

Table 1: Example Data from Acid Hydrolysis Study at 60°C

Time (Hours)Parent Compound Remaining (%)Main Degradant Peak Area (%)Mass Balance (%)
0100.00.0100.0
291.58.399.8
482.117.699.7
865.833.999.7
2425.374.199.4
  • Interpretation: The data clearly shows a time-dependent degradation of the parent compound with a corresponding increase in the main degradation product. The consistent mass balance (sum of parent and degradant percentages) indicates that the HPLC method is likely capturing all major species and is therefore "stability-indicating."

Potential Acidic Degradation Pathway

The following diagram illustrates the most probable degradation pathway for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol under acidic conditions.

Degradation_Pathway cluster_0 4-(3,4-Dimethoxyphenyl)piperidin-4-ol (Parent Compound) cluster_1 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine (Dehydration Product) A A B B A->B H⁺ (Acid) - H₂O

Caption: Proposed acid-catalyzed dehydration of the parent compound.

References

  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Saify, Z. S., et al. (1999). Synthesis and analgesic activity of some derivatives of 4-acetyl 4-phenyl piperidine.
  • BenchChem Technical Support Team. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions. BenchChem.
  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation.
  • Saeed, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Cogent Chemistry, 7(1), 1900883.
  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • ACS Sustainable Chemistry & Engineering. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone.
  • Journal of Pharmaceutical and Biomedical Analysis. (2007).
  • AIP Conference Proceedings. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • European Chemical Bulletin. (2023).
  • MDPI. (2025).
  • Trends in Analytical Chemistry. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • Chemical Review and Letters. (2021).
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MDPI. (2023).
  • ResearchGate. (2020). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • NTU Journal of Pure Sciences. (2022).
  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol.
  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine.
  • AMSbiopharma. (2025).
  • Royal Society of Chemistry. (2021).
  • ChemRxiv. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
  • Agilent Technologies. Troubleshooting Guide.
  • Journal of Pharmaceutical and Biomedical Sciences. (2022).
  • MedCrave online. (2016).
  • Pharmaguideline. (2025).

Sources

Validation & Comparative

Comparative Guide: Distinctive IR Peaks for Hydroxyl vs. Ketone in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperidine-based pharmacophores (e.g., fentanyl analogues, antihistamines), the reduction of a piperidin-4-one (ketone) to a 4-hydroxypiperidine (alcohol) is a critical checkpoint. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective method for monitoring this transformation.

The Critical Distinction:

  • Ketone Target: Look for the strong C=O stretch at ~1715 cm⁻¹ .

  • Hydroxyl Target: Look for the broad O-H stretch at 3200–3500 cm⁻¹ and the C-O stretch at ~1050 cm⁻¹ , concomitant with the complete disappearance of the carbonyl band.

The "Piperidine Trap": Unlike simple alkanes, piperidines contain a secondary amine (N-H). The N-H stretching vibration (3300–3500 cm⁻¹) overlaps significantly with the O-H region, leading to false positives if only the high-frequency region is analyzed. Furthermore, 4-piperidone salts often exist as gem-diol hydrates , showing no carbonyl peak and strong hydroxyl signals even before reduction.

Theoretical Framework & Mechanism

Vibrational Modes

The distinction relies on the change in dipole moment and bond stiffness (Hooke's Law).

  • The Carbonyl (C=O): A stiff double bond with a large dipole moment change during vibration. It produces a sharp, intense peak.[1] In a 6-membered piperidine ring, ring strain is minimal (chair conformation), placing the absorption at standard acyclic ketone values (~1715 cm⁻¹).

  • The Hydroxyl (O-H): A single bond with high polarity. Its frequency is highly sensitive to hydrogen bonding.[2] In the solid state (KBr pellet), extensive intermolecular H-bonding broadens this peak significantly.

  • The Amine (N-H): Less polar than O-H.[2] The absorption is sharper and less intense.

The "Hydrate" Anomaly (Crucial for 4-Piperidone)

Commercially available 4-piperidone is often sold as the hydrochloride monohydrate. In this form, the carbonyl carbon is hydrated to a gem-diol (


).
  • Consequence: The IR spectrum of the starting material may lack a carbonyl peak and show strong O-H stretching, mimicking the product.

  • Solution: Free-basing the starting material or drying it rigorously is required to observe the ketone character.

Comparative Spectral Analysis

Region 1: The Functional Group Region (4000–1500 cm⁻¹)[3]
Feature4-Piperidinone (Ketone) 4-Hydroxypiperidine (Alcohol) Notes & Interferences
C=O[3][4] Stretch 1710–1725 cm⁻¹ (Strong, Sharp)Absent The "Smoking Gun." Absence confirms reduction.
O-H Stretch Absent (in free base)3200–3550 cm⁻¹ (Broad, Strong)Broadening is due to H-bonding.
N-H Stretch 3300–3500 cm⁻¹ (Medium, Sharp)3300–3500 cm⁻¹ (Medium, Sharp)In the alcohol, the broad O-H masks the sharper N-H peak.
Region 2: The Fingerprint Region (1500–600 cm⁻¹)
Feature4-Piperidinone (Ketone) 4-Hydroxypiperidine (Alcohol) Notes & Interferences
C-O Stretch Absent1030–1080 cm⁻¹ (Strong)Characteristic of secondary alcohols.
N-H Bend ~1600 cm⁻¹ (Weak)~1600 cm⁻¹ (Weak)Often obscured by C=C if aromatic rings are present.

Decision Logic & Visualization

Diagram 1: Spectral Interpretation Decision Tree

This logic flow ensures you do not misinterpret the N-H stretch or the Hydrate form.

IR_Decision_Tree Start Start: Analyze Spectrum Check_1700 Is there a strong peak at 1700-1725 cm⁻¹? Start->Check_1700 Check_Hydrate Is the sample a Salt/Hydrate? Check_1700->Check_Hydrate No Check_OH Is there a BROAD band at 3200-3500 cm⁻¹? Check_1700->Check_OH Yes Check_Hydrate->Check_OH No (Free base) Check_CO Is there a strong band at ~1050 cm⁻¹? Check_Hydrate->Check_CO No C=O detected Result_Hydrate WARNING: Gem-Diol Hydrate Free-base sample to see C=O Check_Hydrate->Result_Hydrate Yes (Salt) Result_Ketone CONFIRMED: Ketone (4-Piperidone) Check_OH->Result_Ketone No (Only sharp NH) Result_Mixed Incomplete Reduction or Mixture Check_OH->Result_Mixed Yes (Broad + 1715 present) Result_Alcohol CONFIRMED: Alcohol (4-Hydroxypiperidine) Check_CO->Result_Alcohol Yes

Caption: Logical workflow for distinguishing piperidone from hydroxypiperidine, accounting for the common hydrate interference.

Experimental Protocols

To reliably distinguish the N-H from the O-H, or to confirm the ketone in a hydrated sample, specific sample preparation is required.

Protocol A: The "Free Base" Check (For Hydrate Elimination)

Use this if your starting material shows no Carbonyl peak.

  • Dissolution: Dissolve 50 mg of the piperidone salt in 2 mL of saturated NaHCO₃.

  • Extraction: Extract with 2 mL of Dichloromethane (DCM).

  • Drying: Pass the DCM layer through a micro-pipette packed with anhydrous MgSO₄.

  • Analysis: Deposit the DCM solution onto a NaCl/KBr window, allow solvent to evaporate, and run the IR.

    • Result: The "missing" carbonyl peak at 1715 cm⁻¹ should now appear strongly.

Protocol B: Solution Cell IR (For H-Bond Resolution)

Use this to distinguish broad O-H from sharp N-H.

  • Preparation: Prepare a dilute solution (0.1 M) of the product in dry Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).
  • Cell: Use a matched pair of solution cells (e.g., CaF₂ windows) with 0.1mm path length.

  • Reference: Place pure solvent in the reference beam.

  • Observation:

    • Intermolecular H-bonding (broad blob) will disappear upon dilution.

    • Free O-H stretch will appear as a sharp peak at ~3600 cm⁻¹.

    • N-H stretch will remain sharp at ~3400 cm⁻¹.

Diagram 2: Sample Preparation Workflow

Sample_Prep Sample Unknown Sample Solvent Dissolve in Dry CHCl3 Sample->Solvent Cell Load into 0.1mm CaF2 Cell Solvent->Cell FTIR Run FTIR Cell->FTIR Analyze Analyze 3000-3600 Region FTIR->Analyze

Caption: Workflow for Solution IR to resolve overlapping amine and hydroxyl bands.

References

  • National Institute of Standards and Technology (NIST). 4-Hydroxypiperidine Infrared Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for C=O and O-H/N-H differentiation).

  • Weintraub, P. M., et al. (2003).[6] "Recent advances in the synthesis of piperidones and piperidines."[6] Tetrahedron, 59(17), 2953–2989.[6] (Discusses the hydration of piperidones).

Sources

Mass spectrometry fragmentation pattern of 3,4-dimethoxyphenyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

The 3,4-dimethoxyphenyl piperidine scaffold represents a critical structural motif found in a wide array of pharmacologically active compounds, ranging from designer dissociatives (e.g., methoxyphenidine isomers) to synthetic opioids and acetylcholinesterase inhibitors.

For the analytical scientist, this moiety presents a specific challenge: isomeric differentiation .[1] The 3,4-dimethoxy substitution pattern is isobaric with 2,3-, 2,4-, 2,5-, and 3,5- isomers. In forensic and clinical settings, distinguishing these positional isomers is mandatory, as their pharmacological potency and legal status often differ drastically.

This guide provides a comparative technical analysis of the fragmentation patterns of 3,4-dimethoxyphenyl piperidines, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-MS/MS) , and outlining protocols for definitive isomer differentiation.

Mechanistic Fragmentation Analysis

To interpret the mass spectra of these compounds, one must understand the competition between the nitrogen-containing piperidine ring and the electron-rich dimethoxybenzene ring during ionization.

Electron Ionization (EI) – The "Hard" Fragmentation

In EI (70 eV), the molecular ion (


) is often low intensity or absent due to rapid fragmentation. The fragmentation is driven by radical site initiation, primarily at the piperidine nitrogen.
  • 
    -Cleavage (Dominant Pathway):  The radical cation on the nitrogen triggers homolytic cleavage of the adjacent C-C bond. In 4-substituted piperidines, this typically yields diagnostic iminium ions.
    
    • Diagnostic Ion:

      
       84  (unsubstituted piperidine ring) or substituted variants.
      
  • Benzylic/Phenyl Cleavage: The stability of the 3,4-dimethoxybenzyl (veratryl) cation is high.

    • Diagnostic Ion:

      
       151  (3,4-dimethoxybenzyl cation) or 
      
      
      
      137
      (3,4-dimethoxyphenyl cation).
  • McLafferty Rearrangement: If an alkyl chain links the rings (e.g., in diphenidine analogs), a McLafferty rearrangement may occur, expelling neutral alkenes.

ESI-MS/MS – The "Soft" Fragmentation

In ESI (+), the molecule forms a stable protonated precursor


. Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Charge Localization: The proton localizes on the basic piperidine nitrogen.

  • Neutral Losses:

    • Loss of

      
       or Amine:  Cleavage of the C-N bond.
      
    • Loss of Methanol/Formaldehyde: The methoxy groups on the phenyl ring are liable to lose

      
       (15 Da) or 
      
      
      
      (30 Da), particularly in 3,4-dimethoxy isomers where the "ortho effect" between adjacent methoxy groups can facilitate specific rearrangements.

Comparative Analysis: Isomer Differentiation

The core analytical challenge is distinguishing the 3,4-dimethoxy pattern from its 2,5-dimethoxy (often found in NBOMe derivatives) or 2-methoxy counterparts.

Table 1: Comparative Diagnostic Ions (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Mechanism High-energy radical fragmentation (

-cleavage)
Low-energy proton-driven cleavage (CID)
Molecular Ion Weak / Absent (

)
Dominant (

)
Isomer Specificity Low. Spectra of 2,3-, 3,4-, and 2,5- isomers are often nearly identical.High. Relative abundances of product ions differ significantly due to steric hindrance and electronic effects (ortho/meta/para).
Key Fragment (3,4-isomer)

151 (Veratryl cation),

84 (Piperidine)
Product ions showing sequential loss of

and

.
Differentiation Strategy Requires Derivatization (e.g., TFA) to distinguish isomers.Can distinguish native isomers via Energy-Resolved MS .
Critical Insight: The "Ortho" Effect
  • 2-Methoxy Isomers: Often show a distinct loss of

    
     (methanol, 32 Da) or 
    
    
    
    due to the proximity of the methoxy group to the alkyl linker or amine, allowing for hydrogen transfer.
  • 3,4-Dimethoxy Isomers: Lacking the ortho-position relative to the linker (usually), these are less likely to show the direct "ortho effect" loss but will show sequential methyl radical losses.

Experimental Protocol: ESI-MS/MS Differentiation

This protocol is designed for the definitive identification of 3,4-dimethoxyphenyl piperidines in complex matrices (e.g., plasma or reaction mixtures).

Phase 1: Sample Preparation
  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) at pH 9.5 (carbonate buffer).

  • Reconstitution: Evaporate to dryness and reconstitute in 90:10 Mobile Phase A:B.

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Isomers often separate chromatographically; 3,4-isomers typically elute later than 2,3-isomers due to steric planarity.

Phase 3: MS/MS Acquisition (MRM Mode)

Set up Multiple Reaction Monitoring (MRM) transitions.

  • Precursor:

    
     (Calculated based on specific derivative).[2]
    
  • Quantifier Transition: Loss of Piperidine ring (typically dominant).

  • Qualifier Transition 1: Loss of

    
     (indicative of methoxy).
    
  • Qualifier Transition 2: Tropylium ion formation (indicative of benzyl core).

Visualizing the Fragmentation Pathway[1][2][4][5]

The following diagram illustrates the competing fragmentation pathways for a generic 4-(3,4-dimethoxybenzyl)piperidine under ESI-MS/MS conditions.

FragmentationPathway Parent Protonated Parent [M+H]+ (m/z ~312) PiperidineLoss Fragment A: Benzyl Cation (Loss of Piperidine) Parent->PiperidineLoss C-C Cleavage (Charge on Benzyl) MethoxyLoss Fragment B: [M+H - CH3]+ (Radical Loss) Parent->MethoxyLoss Homolytic Cleavage (High Energy) Iminium Fragment C: Piperidine Iminium (m/z 84) Parent->Iminium Inductive Cleavage (Charge on N) Veratryl Veratryl Cation (m/z 151) PiperidineLoss->Veratryl Rearrangement SecLoss Secondary Loss (-CO / -CH2O) MethoxyLoss->SecLoss -CO (28 Da)

Caption: Figure 1. ESI-MS/MS fragmentation pathways of 3,4-dimethoxybenzyl piperidine showing competitive charge retention.

Experimental Workflow for Isomer Discrimination

This workflow ensures data integrity when distinguishing the 3,4-dimethoxy target from positional isomers.

Workflow Sample Unknown Sample (Isomer Mix) LC LC Separation (C18, Slow Gradient) Sample->LC ESI ESI Source (+ Mode) LC->ESI Analysis Ratio Analysis (3,4- vs 2,5- Pattern) LC->Analysis Retention Time Confirmation MS1 Q1 Scan (Precursor Selection) ESI->MS1 CID Collision Cell (Stepped Energy 10-40eV) MS1->CID MS2 Q3 Scan (Product Ion Ratios) CID->MS2 MS2->Analysis

Caption: Figure 2. Analytical workflow for definitive isomer differentiation using LC-MS/MS.

References

  • Differentiation of 2-methoxydiphenidine (MXP) and its meta- and para-substituted isomers. Forensic Science International. (2016). Focuses on the analytical characterization of methoxyphenyl piperidines and the stability differences in ESI-CID spectra. Link

  • Differentiation of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) isomers. Drug Testing and Analysis. (2020).[3] Demonstrates the difficulty of EI differentiation and the superiority of ESI-MS/MS and derivatization for dimethoxy isomers. Link

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. (2025). Provides foundational data on alpha-cleavage and ring fission in piperidine derivatives.[2] Link

  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug. Biomedical Chromatography. (2002). Illustrates the use of stable-isotope tracers to map hydroxylation and fragmentation on the piperidine ring.[2][4] Link

Sources

A Comparative Analysis of the Biological Potency of 3,4-Dimethoxy vs. 4-Methoxy Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents targeting the central nervous system (CNS). The strategic functionalization of this heterocyclic ring system, particularly with aryl substituents, has been a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. Among the myriad of possible substitutions, methoxy groups play a pivotal role in modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the biological potency conferred by 3,4-dimethoxy versus 4-methoxy substitution on phenylpiperidinol derivatives, drawing upon key experimental findings to inform future drug design strategies.

The rationale for this comparison lies in the distinct electronic and steric properties imparted by these substitution patterns. A lone 4-methoxy group acts as a potent para-directing electron-donating group, influencing hydrogen bonding capacity and metabolic stability. In contrast, the 3,4-dimethoxy arrangement introduces a different electronic distribution and increased steric bulk, which can significantly alter receptor interactions and metabolic fate. Understanding these nuances is critical for the rational design of next-generation therapeutics.

Comparative Biological Activity: A Synthesis of In Vitro and In Vivo Data

Direct head-to-head comparisons of 3,4-dimethoxy and 4-methoxy substituted piperidinols targeting the same biological receptor are not abundantly represented in publicly available literature. However, by synthesizing data from studies on structurally related arylpiperidine and N-phenacylpiperidinium compounds, we can construct a cogent analysis of their relative biological potencies, particularly in the context of opioid receptor modulation and analgesic activity.

Opioid Receptor Binding Affinity: The Impact of Methoxy Substitution

A seminal study on the structure-activity relationships (SAR) of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists provides critical insights into the effect of methoxylation. While this study does not feature a 3,4-dimethoxy analog, it directly compares a 3-hydroxy (a precursor for a 3-methoxy group) with a 3-methoxy substituted compound at the µ (mu), κ (kappa), and δ (delta) opioid receptors. Methylation of the 3-hydroxyl group to a 3-methoxy group (analogous to a 4-methoxyphenyl derivative in this context) resulted in a notable decrease in binding affinity across all three opioid receptor subtypes[1].

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 3-OCH₃1613160
Table 1: Comparative opioid receptor binding affinities of a 3-hydroxy- and a 3-methoxy-substituted trans-3,4-dimethyl-4-arylpiperidine. Data extracted from a study on opioid receptor antagonists[1].

This data strongly suggests that for this particular scaffold, a free hydroxyl group is crucial for potent opioid receptor binding, likely acting as a hydrogen bond donor. The substitution with a methoxy group, which can only act as a hydrogen bond acceptor, significantly diminishes this interaction, leading to a decrease in affinity. While this does not directly compare a 4-methoxy with a 3,4-dimethoxy substitution, it underscores the sensitivity of the opioid receptor binding pocket to substitutions on the phenyl ring.

In Vivo Analgesic Efficacy: A Tale of Two Substitution Patterns

In vivo studies offer a more holistic view of a compound's biological effect, encompassing its pharmacokinetic and pharmacodynamic properties. A study evaluating the analgesic activity of newly synthesized piperidinium derivatives provides a valuable, albeit indirect, comparison. This research compared the analgesic effects of 1-methyl-1-(3,4-dihydroxy phenacyl)-4-hydroxy piperidinium chloride and 1-methyl-(4-p-methoxy phenacyl)-4-hydroxy piperidinium bromide in mice, using the tail immersion method[2].

The key findings revealed that the 4-methoxy phenacyl derivative exhibited a highly significant and more effective analgesic response compared to the reference drug, pethidine. The 3,4-dihydroxy phenacyl derivative also demonstrated significant analgesic activity[2]. While the study used 3,4-dihydroxy instead of 3,4-dimethoxy, it is a closely related precursor and provides a valuable point of comparison. The potent effect of the 4-methoxy derivative in this in vivo model suggests that this substitution pattern can lead to compounds with significant analgesic potential.

It is also noteworthy that in other chemical series, such as inhibitors for the presynaptic choline transporter, 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective ligands, highlighting the utility of the 4-methoxy substitution in achieving high affinity for other CNS targets[3][4].

Pharmacokinetic Considerations: The Advantage of the 3,4-Dimethoxy Motif

Beyond direct receptor interactions, the choice of substitution pattern can have profound effects on a compound's metabolic stability and oral bioavailability. Research on cathepsin K inhibitors has highlighted the pharmacokinetic benefits of incorporating a 3,4-dimethoxy phenyl motif. Compounds featuring this substitution were found to possess excellent metabolic stability and favorable absorption profiles, contributing to improved oral availability. This suggests that while a 3,4-dimethoxy substitution might not always be optimal for receptor potency, it can confer significant advantages in terms of the overall drug-like properties of a molecule.

Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation

To provide a comprehensive understanding, the following are detailed protocols for the key experimental assays used to determine the biological potency of these compounds.

Radioligand Binding Assays for Opioid Receptors

This in vitro assay is fundamental for determining the binding affinity of a compound to a specific receptor. The protocol described here is based on the methodology used for the 4-arylpiperidine derivatives[1].

Objective: To determine the inhibition constant (Ki) of test compounds for the µ, κ, and δ opioid receptors.

Materials:

  • HEK293 cells stably expressing human µ, κ, or δ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]U-69,593 (for κ), [³H]naltrindole (for δ).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (3,4-dimethoxy and 4-methoxy piperidinols).

  • Scintillation fluid and a liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target opioid receptor.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of naloxone to a set of wells.

    • Incubate the plates at 25°C for 60-90 minutes.

  • Data Collection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture & Harvest Cells prep2 Homogenize in Buffer prep1->prep2 prep3 Centrifuge & Resuspend prep2->prep3 assay1 Incubate Membranes, Radioligand & Test Compound prep3->assay1 Membrane Prep assay2 Filter & Wash assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 Counts per Minute analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff) analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

In Vivo Analgesic Activity Assay (Tail Immersion Test)

This assay is a classic method to assess the central analgesic activity of compounds in animal models[2].

Objective: To evaluate the analgesic effect of test compounds by measuring the latency of tail withdrawal from a noxious thermal stimulus.

Materials:

  • Male albino mice (20-25 g).

  • Test compounds (3,4-dimethoxy and 4-methoxy piperidinols) and a reference analgesic (e.g., pethidine).

  • Vehicle (e.g., saline).

  • Water bath maintained at 55 ± 0.5°C.

  • Stopwatch.

Protocol:

  • Acclimatization and Baseline:

    • Allow the mice to acclimatize to the laboratory environment.

    • Gently restrain each mouse and immerse the distal 2-3 cm of its tail in the hot water bath.

    • Record the time taken for the mouse to flick its tail out of the water (reaction time). This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration:

    • Divide the mice into groups: vehicle control, reference drug, and test compound groups.

    • Administer the vehicle, reference drug, or test compound intraperitoneally or orally.

  • Post-Treatment Measurement:

    • At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail immersion test and record the reaction time.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid_receptor Opioid Receptor (GPCR) g_protein Gi/o Protein α βγ opioid_receptor->g_protein Activates ac Adenylyl Cyclase g_protein:alpha->ac Inhibits k_channel K+ Channel g_protein:betagamma->k_channel Opens ca_channel Ca2+ Channel g_protein:betagamma->ca_channel Closes camp cAMP ac->camp Decreases response Analgesia (Reduced Neuronal Excitability) camp->response Downstream Effects k_channel->response Hyperpolarization ca_channel->response Reduced Neurotransmitter Release ligand Piperidinol (Agonist) ligand->opioid_receptor Binds

Caption: Simplified Opioid Receptor Signaling Pathway.

Conclusion and Future Directions

The available evidence, though not from direct comparative studies on identical molecular scaffolds, allows for the formulation of a scientifically grounded hypothesis regarding the differential biological potencies of 3,4-dimethoxy and 4-methoxy substituted piperidinols.

The 4-methoxy substitution appears to be a favorable motif for achieving potent analgesic activity in vivo, as suggested by the study on N-phenacylpiperidinium derivatives[2]. However, in the context of direct opioid receptor binding, methoxylation of a hydroxyl group can be detrimental to affinity, highlighting the importance of hydrogen bonding donors for this particular target[1].

Conversely, the 3,4-dimethoxy substitution pattern offers a distinct advantage in terms of metabolic stability and oral bioavailability. This makes it an attractive choice for drug candidates where pharmacokinetic properties are a primary concern. The reduced potency observed for 3,4-dimethoxymethamphetamine at monoamine transporters suggests that this substitution may generally lead to a decrease in affinity for certain CNS targets compared to other patterns.

For researchers and drug development professionals, the choice between a 3,4-dimethoxy and a 4-methoxy substitution on a piperidinol scaffold should be guided by the specific therapeutic goal. If maximizing potency at a target that favors hydrogen bond donation is paramount, a 4-methoxy group might be less advantageous than a hydroxyl group, and its potency relative to a 3,4-dimethoxy analog would need to be empirically determined. However, if the objective is to develop an orally bioavailable CNS agent, the 3,4-dimethoxy motif presents a compelling starting point.

Future research should focus on the direct, side-by-side synthesis and evaluation of 3,4-dimethoxy and 4-methoxy substituted piperidinols against a panel of CNS receptors. Such studies would provide invaluable data to refine our understanding of the SAR of these important scaffolds and guide the rational design of more effective and safer therapeutics.

References

  • PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. (1997). Pakistan Journal of Pharmaceutical Sciences, 10(2), 37-42.
  • G. M. W., H. A. A., S. M. A., & M. A. K. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 270-274.
  • Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837.
  • Rothman, R. B., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(8), 1238-1248.
  • Wootton, G. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(2), 270–274.

Sources

Structural Elucidation of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive pharmacophores, 4-(3,4-Dimethoxyphenyl)piperidin-4-ol serves as a critical intermediate (e.g., in the synthesis of Donepezil analogs and opioid receptor ligands). While solution-phase NMR is the industry standard for verifying chemical connectivity, it fails to address the critical solid-state properties—polymorphism, absolute stereochemistry, and supramolecular packing—that dictate bioavailability and intellectual property stability.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, PXRD), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for characterizing this piperidine derivative. We provide a validated crystallization protocol and a comparative performance analysis to guide your analytical workflow.

Part 1: The Gold Standard – Single Crystal X-ray Diffraction (SC-XRD)

Why SC-XRD is Critical for this Molecule

4-(3,4-Dimethoxyphenyl)piperidin-4-ol possesses a tertiary alcohol and a secondary amine. This creates a high propensity for forming complex hydrogen-bonding networks (O–H···N) that vary significantly between solid forms. SC-XRD is the only technique that allows for the direct visualization of these interactions and the definitive assignment of the piperidine ring conformation (Chair vs. Twist-Boat) in the solid state.

Validated Experimental Protocol

To achieve diffraction-quality crystals for this specific polar/lipophilic hybrid molecule, the following "Slow Evaporation" protocol is recommended over standard precipitation methods.

Protocol: Solvent-Mediated Slow Evaporation

  • Dissolution: Dissolve 20 mg of the crude 4-(3,4-Dimethoxyphenyl)piperidin-4-ol in 2 mL of Methanol (MeOH) . The high polarity of MeOH solvates the hydroxyl/amine functionality.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Anti-solvent Addition: Carefully layer 0.5 mL of Diisopropyl Ether or n-Hexane on top of the methanol solution. Do not mix.

  • Crystallization: Cover the vial with Parafilm, poke 3-4 small holes, and store at 4°C.

  • Harvest: Colorless block-like crystals typically form within 48-72 hours.

Expected Structural Parameters (Benchmark Data)

When analyzing your crystal data, use the following structural benchmarks (derived from analogous 4-aryl-4-hydroxypiperidine structures) to validate your refinement:

ParameterExpected Range (Å/°)Structural Significance
C–N Bond Length 1.46 – 1.48 ÅIndicates standard sp3 hybridization; deviations suggest salt formation.
C–O Bond Length 1.42 – 1.44 ÅTypical for tertiary alcohols.
Piperidine Conformation ChairThe bulky 3,4-dimethoxyphenyl group typically occupies the equatorial position to minimize 1,3-diaxial strain.
H-Bond Distance (O-H···N) 2.75 – 2.85 ÅCritical for lattice stability; indicates intermolecular networking.

Part 2: Comparative Analysis – SC-XRD vs. Alternatives

This section evaluates the performance of SC-XRD against Solution NMR and Powder X-ray Diffraction (PXRD).

Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (1H/13C) PXRD (Powder Diffraction)
3D Stereochemistry Absolute (Definitive)Relative (via NOESY/COSY)Inferential (Fingerprint only)
Polymorph ID High Precision (Unit Cell)N/A (Solvent dependent)High (Bulk phase ID)
Sample Requirement Single Crystal (>0.1 mm)~5-10 mg (Destructive*)>50 mg (Non-destructive)
Data Output Atomic Coordinates (CIF)Chemical Shift (ppm)Diffractogram (2θ)
Turnaround Time 24-48 Hours< 1 Hour< 1 Hour

*NMR is non-destructive to the molecules, but the sample is dissolved, destroying the solid state.

Detailed Comparison

Alternative A: Solution State NMR (1H, 13C)

  • Pros: Rapid confirmation of the methoxy groups (δ ~3.8 ppm) and the piperidine ring protons.

  • Cons: In solution, the piperidine ring undergoes rapid ring-flipping. NMR provides a time-averaged conformation, obscuring the specific rigid conformation adopted in the solid drug product. It cannot detect solvates or polymorphs.

Alternative B: Powder X-ray Diffraction (PXRD) [1]

  • Pros: Excellent for batch-to-batch consistency checks.

  • Cons: PXRD collapses 3D data into 1D space. Without a reference Single Crystal structure (from SC-XRD) to index the peaks, PXRD cannot solve the structure ab initio for complex organics with high confidence.

Part 3: Structural Logic & Workflow Visualization

The following diagram illustrates the decision logic for characterizing 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, highlighting where SC-XRD is mandatory.

G Synthesis Crude Synthesis 4-(3,4-Dimethoxyphenyl)piperidin-4-ol Purification Purification (Recrystallization) Synthesis->Purification NMR Solution NMR (1H, 13C) Purification->NMR Check_Connectivity Connectivity Confirmed? NMR->Check_Connectivity Check_Connectivity->Synthesis No (Refine) SolidState Solid State Analysis (Required for Drug Dev) Check_Connectivity->SolidState Yes SCXRD SC-XRD (Single Crystal) SolidState->SCXRD Primary Structural Solution PXRD PXRD (Bulk Powder) SolidState->PXRD Batch Control Result_Structure Output: Absolute Config & H-Bond Network SCXRD->Result_Structure Result_Phase Output: Phase Purity (Fingerprint) PXRD->Result_Phase Result_Structure->PXRD Reference Pattern Generation

Caption: Analytical workflow prioritizing SC-XRD for structural solution, which then informs PXRD for bulk batch control.

Part 4: Technical Deep Dive – The "Chair" Conformation

In the solid state, 4-(3,4-Dimethoxyphenyl)piperidin-4-ol is expected to adopt a chair conformation .

  • Equatorial Preference: The bulky aryl group (3,4-dimethoxyphenyl) will preferentially occupy the equatorial position.

  • Axial Hydroxyl: Consequently, the 4-hydroxyl group is forced into the axial position.

  • Stabilization: This specific arrangement is stabilized by an intramolecular interaction or, more commonly in crystals, a strong intermolecular hydrogen bond between the axial -OH of one molecule and the piperidine nitrogen of a neighboring molecule, forming infinite chains along the crystallographic axis (often the b-axis in monoclinic systems).

Why this matters: If the molecule crystallizes as a salt (e.g., Hydrochloride), the protonation of the nitrogen changes the H-bonding landscape entirely, often increasing the melting point and solubility. SC-XRD is the only tool that can visually confirm the location of the acidic proton (N-H...Cl) versus the free base.

References

  • PubChem. (2025).[2][3] 4-(3,4-Dimethoxyphenyl)piperidin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Arulraj, S., et al. (2017).[4] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review Letters. (Provides methodological grounding for piperidine crystallization). [Link]

  • Le Bourdonnec, B., et al. (2006).[5] Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of mu-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. (Context for 4-aryl-piperidine conformational analysis). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on SC-XRD Refinement Standards. [Link]

Sources

A Senior Application Scientist's Guide to TLC Staining Methods for Detecting 4-Aryl-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Visualizing a Privileged Scaffold

The 4-aryl-4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from potent analgesics to innovative CNS drugs.[1][2] Its synthesis and purification are routine tasks in drug discovery labs, where Thin-Layer Chromatography (TLC) serves as the indispensable workhorse for monitoring reaction progress and assessing fraction purity.[3]

However, these compounds often present a visualization challenge. Lacking extensive chromophores, they can be faint or invisible under standard UV light, and their polarity can vary significantly based on N-substitution and the nature of the aryl group. The presence of two key functional groups—a tertiary amine and a hydroxyl group—offers a unique opportunity for selective chemical visualization.

This guide provides an in-depth comparison of common TLC staining methods, moving beyond simple recipes to explain the underlying chemical principles. By understanding how each stain works, researchers can make informed decisions, transforming TLC from a simple separation tool into a powerful analytical instrument.

Foundational Techniques: Non-Destructive Visualization

Before resorting to permanent chemical stains, two non-destructive methods should always be the first line of analysis. These techniques preserve the sample, allowing for subsequent staining or extraction.

Ultraviolet (UV) Light (254 nm)
  • Principle of Detection: This is the most common and rapid visualization method.[4] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave (254 nm) UV light.[3][5][6] Compounds containing a UV-absorbing moiety, such as the aryl group in our target molecule, will quench this fluorescence and appear as dark spots on the glowing background.[4][6]

  • Applicability & Limitations: The effectiveness of UV visualization is entirely dependent on the electron-richness and conjugation of the aryl ring. While a phenyl ring provides some quenching, electron-withdrawing groups can diminish the effect. Conversely, more extended aromatic systems (like naphthyl) or heteroaromatics will be strongly UV-active. It is a quick "yes/no" check but provides no information about the other functional groups.

Iodine (I₂) Vapor
  • Principle of Detection: When a dried TLC plate is exposed to iodine vapor in a sealed chamber, the iodine sublimes and forms weak, reversible charge-transfer complexes with many organic compounds.[5][7] This interaction results in the appearance of yellow-brown spots.

  • Applicability & Limitations: Iodine is a fairly general stain that reacts with a broad range of compounds, particularly unsaturated and aromatic systems, and is also effective for many nitrogen- and oxygen-containing molecules.[8][9] The process is considered semi-destructive; the spots will fade over time as the iodine evaporates, which can be an advantage if a subsequent stain is to be used.[5][7] However, its sensitivity can be lower than chemical stains, and alcohols and amines sometimes do not stain well.[7][10]

Comparative Analysis of Chemical Staining Reagents

When non-destructive methods are insufficient, chemical stains provide sensitive and often selective visualization by reacting with specific functional groups. The choice of stain can confirm the presence of expected functionality in the product or reveal unexpected side products.

Potassium Permanganate (KMnO₄) Stain
  • Principle & Selectivity: This is a powerful and highly sensitive oxidizing stain. The deep purple permanganate ion (MnO₄⁻) reacts with any oxidizable functional group on the plate. In the context of 4-aryl-4-hydroxypiperidines, the primary target is the tertiary hydroxyl group. Upon reaction, the purple Mn(VII) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-to-brown spots on a pink or purple background.[7][11]

  • Trustworthiness: A positive test with permanganate is a strong indicator of an oxidizable group. If a starting material lacks a hydroxyl group but the product is expected to have one, the appearance of a new spot with permanganate staining is a key validation of reaction success.

Experimental Protocol: Potassium Permanganate Stain

Reagent Preparation:

  • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[12]

  • Add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[12]

  • Stir until all components are fully dissolved. The solution should be a deep purple and is stable for several months when stored in a dark, well-sealed bottle.

Staining Procedure:

  • Ensure the developed TLC plate is completely dry, as residual acidic or alcoholic solvents can react with the stain and obscure the results.[11]

  • Using forceps, quickly dip the plate into the permanganate solution for 1-2 seconds.

  • Remove the plate and wipe the excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun. Spots corresponding to oxidizable compounds will appear as yellow or brown spots against the purple background.[8] Be cautious not to overheat, as this can cause the entire plate to turn brown.[7]

Dragendorff's Reagent
  • Principle & Selectivity: This is a classic and highly specific stain for detecting alkaloids and other basic nitrogen-containing compounds, making it ideal for our piperidine core.[13][14][15] The reagent contains potassium tetraiodobismuthate(III) ([BiI₄]⁻). The basic nitrogen of the piperidine is protonated under the acidic conditions of the stain, forming a cation. This cation then forms an insoluble, colored ion-pair complex with the [BiI₄]⁻ anion, appearing as an orange to orange-red spot.[13][15]

  • Trustworthiness: A positive Dragendorff's test is a definitive confirmation of the presence of the basic piperidine nitrogen. It is particularly useful for distinguishing the desired product from non-nitrogenous starting materials or byproducts.

Experimental Protocol: Dragendorff's Reagent

Reagent Preparation (Munier Modification): This is a two-solution stock preparation for improved stability.

  • Solution A: Dissolve 1.7 g of basic bismuth nitrate (Bi(NO₃)₃·5H₂O) and 20 g of tartaric acid in 80 mL of deionized water.[16]

  • Solution B: Dissolve 16 g of potassium iodide (KI) in 40 mL of deionized water.[16]

  • Stock Solution: Mix equal volumes of Solution A and Solution B. This stock is stable for several weeks when stored in a refrigerator.[16]

  • Spray/Dip Solution (Prepare Fresh): Mix 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of deionized water.[16]

Staining Procedure:

  • Dip the dried TLC plate into the freshly prepared spray/dip solution or spray it evenly in a fume hood.

  • Spots typically appear almost instantly at room temperature as orange or reddish-brown areas on a pale yellow background.[17] No heating is required.

Vanillin-Sulfuric Acid Stain
  • Principle & Selectivity: This is a versatile and widely used charring stain that can produce a variety of colors depending on the analyte's structure.[18] Under the highly acidic and heating conditions, vanillin can undergo electrophilic substitution reactions or condensation reactions with nucleophilic compounds like alcohols.[7] The resulting products are highly conjugated and thus intensely colored.

  • Trustworthiness: While not as specific as Dragendorff's, the vanillin stain is an excellent general-purpose reagent. The different colors it can produce for different spots on a plate can be highly diagnostic, helping to distinguish between closely related compounds, such as the starting material, product, and any intermediates.[18]

Experimental Protocol: Vanillin-Sulfuric Acid Stain

Reagent Preparation:

  • Carefully add 2.5 mL of concentrated sulfuric acid (H₂SO₄) to 250 mL of 95% ethanol in a flask, cooling as needed.[12]

  • Add 15 g of vanillin to the acidic ethanol solution and stir until completely dissolved.[12]

  • Store in a tightly sealed, light-resistant bottle. The solution is initially colorless but may turn yellow over time with use.[18]

Staining Procedure:

  • Dip the dried TLC plate into the vanillin solution for 1-2 seconds.

  • Wipe the back of the plate to remove excess reagent.

  • Carefully heat the plate with a heat gun.[18] Color development can be rapid. Watch closely and remove from heat once optimal color intensity is reached to avoid excessive charring.

Ceric Ammonium Molybdate (CAM) Stain
  • Principle & Selectivity: CAM, also known as Hanessian's stain, is a robust, universal oxidizing stain.[11] It is particularly sensitive to compounds with electron-rich functional groups like hydroxyls and phenols. The active species, Ce(IV) and Mo(VI), oxidize the analyte while being reduced to lower oxidation states (e.g., Ce(III) and Mo(V)/Mo(IV)), which are intensely colored (typically dark blue).[7][11]

  • Trustworthiness: CAM is one of the most sensitive and universal stains available.[11][17] Its ability to detect a wide array of functional groups makes it an excellent choice for a comprehensive screen to ensure no unexpected, non-UV active impurities are present. It is especially effective for visualizing the hydroxyl group in the target structure.

Experimental Protocol: Ceric Ammonium Molybdate (CAM) Stain

Reagent Preparation:

  • In 235 mL of deionized water, dissolve 12 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and 0.5 g of ceric ammonium sulfate (Ce(NH₄)₄(SO₄)₄·2H₂O).[12]

  • Slowly and carefully, with stirring, add 15 mL of concentrated sulfuric acid (H₂SO₄).

  • Stir until the solution is homogeneous. Store in a sealed jar; wrapping the jar in foil can help prolong its shelf life as it is somewhat photosensitive.[12][19]

Staining Procedure:

  • Dip the dried TLC plate into the CAM solution.

  • Wipe the back of the plate clean.

  • Heat the plate strongly with a heat gun. Spots will appear as dark blue or black on a pale blue-green background.[11][19]

At-a-Glance Comparison of Staining Methods

Staining MethodTarget Moiety in StructureTypeSensitivitySpecificityTypical Spot Color
UV Light (254 nm) Aryl GroupNon-DestructiveModerateModerateDark spots on green background
Iodine (I₂) Vapor General (Aryl, N, O)Semi-DestructiveLow to ModerateLowYellow-Brown
Potassium Permanganate Hydroxyl Group (Oxidizable)DestructiveHighModerateYellow-Brown on purple background
Dragendorff's Reagent Tertiary Amine (Piperidine N)DestructiveHighHigh (for basic N)Orange to Red-Brown on yellow background
Vanillin-Sulfuric Acid Hydroxyl Group / GeneralDestructiveHighLowVarious (Blue, Purple, Pink, Brown)
Ceric Ammonium Molybdate Hydroxyl Group / GeneralDestructiveVery HighLowDark Blue on light blue-green background

Visualizing the Workflow and Mechanisms

A clear understanding of the overall process and the underlying chemistry is critical for effective troubleshooting and interpretation.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization P1 Mark Origin with Pencil P2 Spot Sample(s) with Capillary P1->P2 1. Spotting D1 Place Plate in Chamber with Eluent P2->D1 2. Development D2 Allow Solvent Front to Ascend D1->D2 D3 Remove Plate & Mark Solvent Front D2->D3 V1 Dry Plate Thoroughly D3->V1 3. Visualization V2 View under UV Light (254 nm) V1->V2 V3 Apply Chemical Stain (Dip or Spray) V2->V3 V4 Heat Gently (if required) V3->V4 V5 Circle Spots & Document V4->V5

Sources

A Comparative Guide to Elemental Analysis Standards for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of elemental analysis standards applicable to novel compounds such as 4-(3,4-Dimethoxyphenyl)piperidin-4-ol. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the underlying scientific rationale and a framework for establishing robust, self-validating analytical protocols.

Introduction: The Imperative of Elemental Control

Elemental analysis in pharmaceutical compounds serves two primary purposes: confirming the empirical formula through the quantification of core organic elements (Carbon, Hydrogen, Nitrogen) and detecting and quantifying elemental impurities that may pose a toxicological risk to patients.[1][2][3] The latter has become a major focus of regulatory bodies worldwide, with guidelines such as the United States Pharmacopeia (USP) chapters <232> and <233>, and the International Council for Harmonisation (ICH) Q3D guideline, mandating a risk-based approach to control these impurities.[1][4][5][6][7][8]

For a novel molecule like 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, which may be synthesized using various reagents and catalysts, a thorough elemental analysis is critical from early development through to final product release.[1][9] This guide will compare the principal techniques for both compositional analysis and impurity testing.

Compositional Analysis: Verifying the Molecular Blueprint

The foundational step in characterizing 4-(3,4-Dimethoxyphenyl)piperidin-4-ol is to confirm its elemental composition aligns with its theoretical molecular formula (C₁₃H₁₉NO₃). The primary technique for this is CHN/S analysis.

CHN/S (Carbon, Hydrogen, Nitrogen, Sulfur) Analysis

Principle of Operation: CHN/S analyzers operate on the principle of "flash combustion" or the Dumas method.[10][11] A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of oxygen.[12][13] This process converts the carbon, hydrogen, nitrogen, and sulfur in the organic compound into their respective gaseous oxides (CO₂, H₂O, NOₓ, and SO₂). These gases are then passed through a gas chromatography column for separation and quantified using a thermal conductivity detector (TCD).[10]

Why this choice? This technique is rapid, cost-effective, and provides a direct measure of the mass percentages of the core elements, which is a fundamental indicator of purity and identity.[12][13] Discrepancies between the theoretical and experimentally determined percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Workflow:

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurate Weighing (Microbalance) encapsulate Encapsulation (Tin foil) weigh->encapsulate combustion Flash Combustion (~1000°C, O₂) encapsulate->combustion reduction Reduction of NOx to N₂ combustion->reduction separation GC Separation reduction->separation detection TCD Detection separation->detection calculation Calculation of wt% C, H, N detection->calculation comparison Comparison with Theoretical Values calculation->comparison

Caption: Workflow for CHN Analysis.

Self-Validating System: The protocol's integrity is maintained by running certified reference materials (CRMs), such as sulfanilamide or acetanilide, alongside the test sample.[14] The results for the CRMs must fall within a narrow, pre-defined acceptance range, thereby validating the instrument's performance for that analytical run.

Elemental Impurity Analysis: Safeguarding Against Toxicity

Regulatory guidelines mandate the control of elemental impurities, which can be introduced from raw materials, catalysts, manufacturing equipment, or container closure systems.[1][4][5] A risk assessment, as outlined in ICH Q3D, is the first step to identify which elements need to be monitored.[7][8] For a synthetic molecule like 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, potential impurities could include residual catalysts (e.g., Pd, Pt, Ru) and common toxic elements (e.g., Pb, As, Cd, Hg).[1][4][7]

The primary techniques for this analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Atomic Absorption Spectrometry (AAS) serves as a viable alternative in certain contexts.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle of Operation: ICP-MS is a highly sensitive technique capable of detecting metals and non-metals at ultra-trace levels.[9][15][16] A liquid sample is nebulized into an argon plasma, which reaches temperatures of 6,000-10,000 K.[16] This extreme heat desolvates, atomizes, and ionizes the elements in the sample. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.[16]

Why this choice? ICP-MS offers unparalleled sensitivity, often down to parts-per-trillion (ppt) levels, making it ideal for the low concentration limits required by pharmaceutical regulations.[9][15] Its ability to perform multi-element analysis in a single run provides a comprehensive impurity profile efficiently.[9][15]

Experimental Workflow:

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Accurate Weighing digest Microwave Digestion (Acids: HNO₃, HCl) weigh->digest dilute Dilution to final volume (High-purity water) digest->dilute nebulize Nebulization dilute->nebulize plasma Argon ICP (Ionization) nebulize->plasma mass_spec Mass Spectrometry (Separation) plasma->mass_spec detector Ion Detector (Quantification) mass_spec->detector

Caption: Workflow for ICP-MS Analysis.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle of Operation: Similar to ICP-MS, ICP-OES utilizes an argon plasma to excite the atoms of the elements in the sample. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element.[17]

Why this choice? ICP-OES is a robust and reliable technique, less susceptible to matrix effects than ICP-MS. While not as sensitive as ICP-MS, its detection limits are sufficient for many of the elemental impurities regulated by pharmacopeias, particularly for oral drug products.[18] It is often a more cost-effective option for routine quality control.

Atomic Absorption Spectrometry (AAS)

Principle of Operation: AAS is based on the principle that atoms in a ground state will absorb light of a specific wavelength.[19] A sample is atomized, typically by a flame (Flame AAS) or a graphite furnace (GFAAS). A light source specific to the element of interest is passed through the atomized sample, and the amount of light absorbed is measured.[19]

Why this choice? AAS, particularly GFAAS, can offer very good sensitivity for a limited number of elements.[20] It is a lower-cost alternative to ICP techniques and can be a suitable choice when only a few specific elements need to be monitored.[21] However, its single-element nature makes it less efficient for comprehensive impurity screening.[20]

Performance Comparison of Elemental Impurity Techniques

The choice of technique for elemental impurity analysis depends on the specific requirements of the analysis, including the expected concentration of impurities, the complexity of the sample matrix, and throughput needs.

FeatureICP-MSICP-OESAAS (GFAAS)
Sensitivity Excellent (ppt to sub-ppt)[9][15]Good (ppb)[18]Very Good (ppb to sub-ppb)[20]
Multi-element Capability Yes (Simultaneous)[9][15]Yes (Simultaneous/Sequential)No (Single-element)[20]
Throughput HighHighLow
Susceptibility to Interferences Higher (isobaric, polyatomic)Lower (spectral)Moderate (chemical, matrix)
Cost (Instrument & Operation) HighMediumLow
Regulatory Acceptance Widely accepted (recommended in USP <233>)[5][8]Widely accepted (recommended in USP <233>)[5][8]Accepted as an alternative if validated[21]

Experimental Protocols

Protocol for CHN Analysis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol into a tin capsule using a microbalance.[22]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence, which includes running blanks, standards, and the sample in duplicate.

  • Data Evaluation: The instrument software will calculate the weight percentages of C, H, and N. Compare these results to the theoretical values for C₁₃H₁₉NO₃ (C: 65.25%, H: 8.01%, N: 5.85%). The experimental values should typically be within ±0.4% of the theoretical values.

Protocol for ICP-MS Analysis of Elemental Impurities
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.5 g of the 4-(3,4-Dimethoxyphenyl)piperidin-4-ol sample into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl).

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C and hold for 20 minutes.

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute with high-purity deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions.[23] These standards should bracket the expected concentration range of the impurities. An internal standard (e.g., Rh, Ir) should be added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The analysis should be performed in a quantitative mode, monitoring for the elements identified in the risk assessment.

  • Validation and Data Reporting:

    • A spike recovery study must be performed by adding known amounts of the target elements to the sample matrix to assess accuracy. Recoveries should be within 70-150%.[24]

    • The precision of the method is evaluated by analyzing multiple independent sample preparations, with a relative standard deviation (RSD) typically not exceeding 20%.

    • The final impurity concentrations are reported in µg/g (ppm) and evaluated against the permitted daily exposure (PDE) limits established by ICH Q3D.[7]

Conclusion

Establishing elemental analysis standards for a new pharmaceutical compound like 4-(3,4-Dimethoxyphenyl)piperidin-4-ol requires a multi-faceted approach. CHN analysis is indispensable for confirming the compound's fundamental composition and purity. For controlling elemental impurities, ICP-MS stands out as the gold standard due to its exceptional sensitivity and multi-element capabilities, which align with the stringent requirements of modern pharmaceutical regulations. ICP-OES and AAS remain valuable and cost-effective alternatives for specific applications. The implementation of these techniques, underpinned by robust validation and the use of certified reference materials, creates a self-validating system that ensures the scientific integrity of the data and, ultimately, the safety and quality of the final drug product.

References

  • USP. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. USP.org. Available from: [Link]

  • Drawell. How ICP-MS is Applied in Pharmaceutical Quality Control. January 15, 2025. Available from: [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. Available from: [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available from: [Link]

  • Patsnap Eureka. ICP-MS vs MS-MS: Enhanced Detection in Pharmaceutical Analysis. September 19, 2025. Available from: [Link]

  • Jordi Labs. USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Available from: [Link]

  • Bentham Science Publisher. LC-ICP-MS for Nonmetal Selective Detection of Pharmaceuticals. Available from: [Link]

  • Spectroscopy Online. Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. February 13, 2026. Available from: [Link]

  • AZoM. How Does a CHNSO Analyzer Work?. November 2, 2023. Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • EDQM, Council of Europe. European Pharmacopoeia activities on Elemental Impurities. September 10, 2020. Available from: [Link]

  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Available from: [Link]

  • Anatech USA. Demystifying ICP-MS: A Beginner's Guide To Elemental Analysis. April 11, 2024. Available from: [Link]

  • Agilent. Elemental Inorganic Standards. Available from: [Link]

  • SAIF, IIT Bombay. CHNS (O) Analyzer. Available from: [Link]

  • Eurofins Scientific. CHNS Analysis. January 7, 2026. Available from: [Link]

  • FILAB. ICH Q3D: Elemental impurity analysis. Available from: [Link]

  • Drawell. The Application of Atomic Absorption Spectrophotometer in Pharmaceutical Analysis. August 12, 2024. Available from: [Link]

  • NIST. Measurements, Standards, and Reference Materials for Industrial Commodities. Available from: [Link]

  • CUP Contract Labs. ICP / AAS / AES – Elemental Impurities. Available from: [Link]

  • Reagecon Knowledge Base. Standards for Elemental Impurities in Pharmaceuticals. Available from: [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available from: [Link]

  • Pharmaceutical Outsourcing. Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. June 2015. Available from: [Link]

  • Spectroscopy Online. Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. March 1, 2015. Available from: [Link]

  • Separation Science. Trace element analysis of pharmaceutical products. December 8, 2023. Available from: [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. August 2, 2012. Available from: [Link]

  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. December 21, 2021. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the absence of specific hazard data for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, it is imperative to handle this compound with the high degree of caution afforded to its parent compound, piperidine, and its derivatives. The following guide is based on the known hazards of analogous compounds and established principles of laboratory safety.

The piperidine moiety is a common structural motif in pharmacologically active compounds, and with it comes a set of handling considerations that are critical for ensuring the safety of laboratory personnel. This guide provides a detailed overview of the personal protective equipment (PPE), operational procedures, and disposal protocols for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, designed for researchers, scientists, and drug development professionals.

Understanding the Risks: A Profile of Piperidine Derivatives

  • Harmful if swallowed [1].

  • Toxic in contact with skin or if inhaled [1][2].

  • Capable of causing severe skin burns and eye damage [1][3].

  • Potentially causing respiratory irritation [4][5].

  • Flammable as liquids and vapors [1][2].

The primary hazards associated with piperidine derivatives necessitate a comprehensive safety strategy that begins with the appropriate selection and use of personal protective equipment.

Core Protective Measures: Your Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving 4-(3,4-Dimethoxyphenyl)piperidin-4-ol.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shieldsNitrile or Butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Solution Preparation Chemical safety gogglesNitrile or Butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical safety goggles and a face shieldNitrile or Butyl rubber gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant suit or apron over a laboratory coatRespirator with appropriate cartridge for organic vapors

Eye and Face Protection: At a minimum, safety glasses with side shields should be worn for all operations.[6] When there is a risk of splashing, chemical safety goggles are required. For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.[7] It is important to note that contact lenses can absorb and concentrate irritants and should not be worn when handling this compound.[6]

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are generally recommended for piperidine and its derivatives.[1] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contact.[8] For prolonged or repeated contact, a glove with a higher protection class (e.g., breakthrough time greater than 240 minutes) is advised.[6]

Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[1] In the event of significant contamination, flame-retardant and antistatic protective clothing may be necessary.

Respiratory Protection: All handling of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator with a cartridge suitable for organic vapors and ammonia derivatives should be used.[9]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages and decision points.

cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal Receipt & Storage Receipt & Storage Pre-Use Inspection Pre-Use Inspection Receipt & Storage->Pre-Use Inspection Weighing & Solution Prep Weighing & Solution Prep Pre-Use Inspection->Weighing & Solution Prep Reaction & Workup Reaction & Workup Weighing & Solution Prep->Reaction & Workup Spill Response Spill Response Weighing & Solution Prep->Spill Response If Spill Occurs Decontamination Decontamination Reaction & Workup->Decontamination End of Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal Spill Response->Decontamination

Caption: Safe handling workflow for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol.

Step-by-Step Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as outlined in the table above (chemical safety goggles, nitrile gloves, lab coat).

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) and place them inside the fume hood.

  • Weighing:

    • Carefully open the container of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.[8]

  • Solution Preparation:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Add a small amount of the desired solvent and swirl to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe down the spatula and any other contaminated surfaces with a suitable solvent.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Properly seal the container of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol and return it to its designated storage location.

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand or diatomaceous earth.[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[9]

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the nature of the hazard.[6]

    • Prevent the spill from entering drains or waterways.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[9][10]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Waste Disposal: A Responsible Conclusion

All waste containing 4-(3,4-Dimethoxyphenyl)piperidin-4-ol must be treated as hazardous.

  • Solid Waste: Collect all contaminated solids (e.g., weigh boats, gloves, absorbent materials) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service.[8] Do not release into the environment.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(3,4-Dimethoxyphenyl)piperidin-4-ol and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). [Source Not Available].
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). [Source Not Available].
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH.
  • 4-Piperidinopiperidine - Antibodies. [Source Not Available].
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
  • 7 - Safety D
  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, November 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • 4-Piperidinopiperidine - Safety Data Sheet - ChemicalBook. (2025, July 26). ChemicalBook.
  • Material Safety Data Sheet - SIGMA-ALDRICH. SIGMA-ALDRICH.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.